BMS-599626
Description
pan-HER Kinase Inhibitor AC480 is an orally bioavailable pan-HER tyrosine kinase inhibitor with potential antineoplastic activity. This compound inhibits human epidermal growth factor receptors (HER) HER1, HER2 and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors. (NCI05)
AC-480 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
| Record name | BMS-599626 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-599626 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-599626 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-599626 Downstream Signaling Effects on the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family.[1][2][3] It primarily targets HER1 (EGFR) and HER2 (ErbB2), with IC50 values of 20 nM and 30 nM, respectively.[2][3] this compound also demonstrates activity against HER4, albeit with approximately 8-fold less potency (IC50 = 190 nM).[1][2][3] The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.
This technical guide provides an in-depth overview of the downstream signaling effects of this compound on the MAPK pathway. It summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying biological processes and workflows.
Data Presentation: Quantitative Effects of this compound
The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key IC50 values, providing a comparative overview of its potency against its primary targets and downstream signaling components.
Table 1: Biochemical Inhibition of HER Family Kinases by this compound
| Target Kinase | IC50 (nM) | Source |
| HER1 (EGFR) | 20 | [2][3] |
| HER2 (ErbB2) | 30 | [2][3] |
| HER4 (ErbB4) | 190 | [1][2][3] |
Table 2: Cellular Inhibition of Receptor Phosphorylation and Downstream MAPK Signaling by this compound
| Cell Line | Target/Pathway | IC50 (µM) | Notes | Source |
| Sal2 | CD8HER2 Autophosphorylation | 0.3 | Expresses a CD8HER2 fusion protein. | [1] |
| Sal2 | MAPK Phosphorylation | 0.22 | [1] | |
| GEO | HER1 Phosphorylation | 0.75 | Stimulated with EGF. | [1] |
| GEO | MAPK Phosphorylation | 0.8 | Stimulated with EGF. | [1] |
| N87 | HER2 Phosphorylation | 0.38 | High HER2 expression due to gene amplification. | [1] |
| N87 | MAPK Phosphorylation | 0.35 | [1] | |
| N87 | AKT Phosphorylation | 0.35 | [1] |
Table 3: Inhibition of Proliferation in HER1/HER2-Dependent Tumor Cell Lines by this compound
| Cell Line | IC50 Range (µM) | Source |
| Various HER1/HER2-dependent lines | 0.24 - 1 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on the MAPK pathway.
HER Kinase Assay (Biochemical)
This protocol is for determining the in vitro inhibitory activity of this compound against purified HER family kinases.
a. Recombinant Kinase Preparation:
-
The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells.
-
HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography on glutathione-Sepharose.
-
HER2 is expressed as an untagged protein and purified by chromatography on a DEAE-Sepharose column.[4]
b. Kinase Reaction:
-
Reaction volumes are set to 50 µL.
-
The reaction mixture contains:
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the incorporation of [33P] into the substrate is measured to determine kinase activity.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of tumor cell lines.
a. Cell Plating:
-
Cells are plated at a density of 1,000 cells per well in 96-well plates.[4]
-
The cells are cultured for 24 hours to allow for attachment.[4]
b. Compound Treatment:
-
This compound is serially diluted in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., ≤ 1%).[4]
-
The diluted compound is added to the wells.
-
Cells are incubated with the compound for 72 hours.[4]
c. Viability Measurement:
-
After the incubation period, cell viability is determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or a similar MTT-based method.[4] This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength after a short incubation. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for MAPK Phosphorylation
This protocol outlines the general steps for detecting changes in the phosphorylation status of MAPK (ERK) and other signaling proteins in response to this compound treatment.
a. Cell Lysis:
-
Tumor cells are plated and treated with various concentrations of this compound for a specified duration (e.g., 1 hour).[1]
-
For growth factor-stimulated models (e.g., GEO cells), cells are often serum-starved before being stimulated with a ligand like EGF in the presence or absence of the inhibitor.
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
b. Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
c. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-MAPK) or a housekeeping protein like β-actin or GAPDH.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits HER1/HER2, blocking downstream MAPK signaling.
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Conclusion
This compound is a potent inhibitor of HER1 and HER2 kinases. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the abrogation of downstream signaling cascades, including the MAPK pathway. The quantitative data clearly demonstrate that this compound effectively reduces the phosphorylation of MAPK (ERK) in a dose-dependent manner in cancer cell lines that are reliant on HER1 or HER2 signaling. This inhibition of the MAPK pathway is a key contributor to the anti-proliferative effects of this compound observed in preclinical studies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar targeted therapies. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the compound's mechanism and the methods used for its evaluation.
References
Unveiling the Selectivity of BMS-599626: A Technical Guide to its Interaction with HER Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of BMS-599626 (also known as AC480), a potent, orally bioavailable pan-HER tyrosine kinase inhibitor. By examining its inhibitory activity against the human epidermal growth factor receptor (HER) family, this document provides a comprehensive resource for understanding its mechanism of action and its potential in oncology research and development.
Executive Summary
This compound is a selective inhibitor of HER1 (EGFR) and HER2, demonstrating significant potency against these key oncogenic drivers.[1][2] It also exhibits inhibitory activity against HER4, albeit at a lower potency, establishing its classification as a pan-HER inhibitor.[1][3] The compound's mechanism of action is multifaceted, acting as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This dual-mode of inhibition contributes to its efficacy in abrogating HER1 and HER2 signaling, leading to the inhibition of tumor cell proliferation in cell lines dependent on these receptors.[1][2] Clinical investigations in advanced solid tumors have been undertaken to assess its safety and efficacy.[5][6][7]
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound is quantitatively demonstrated through its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against various kinases. The data clearly indicates a high affinity for HER1 and HER2.
| Kinase Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| HER1 (EGFR) | 20[1][2] | 2[4] | ATP-competitive[4] |
| HER2 | 30[1][2] | 5[4] | ATP-noncompetitive[4] |
| HER4 | 190[1][3] | Not Reported | Not Reported |
| VEGFR2 | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |
| c-Kit | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |
| Lck | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |
| MET | >100-fold less potent than HER1/2[4] | Not Reported | Not Reported |
Deciphering the HER Signaling Network and this compound Inhibition
The HER family of receptor tyrosine kinases plays a crucial role in cell growth, survival, and differentiation. Ligand binding to HER1, HER3, and HER4 induces receptor dimerization (homo- or heterodimerization), leading to the activation of their intracellular kinase domains and subsequent autophosphorylation. HER2, which has no known ligand, is the preferred dimerization partner for other HER family members. This intricate network of interactions activates downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8]
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of HER1 and HER2, thereby blocking the initiation of these downstream signals.[2][8]
Experimental Protocols for Kinase Selectivity Profiling
The determination of this compound selectivity involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
Recombinant Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HER family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed and purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped by the addition of a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of this compound on the growth of tumor cell lines that are dependent on HER1 and/or HER2 signaling.
Methodology:
-
Cell Culture: Tumor cell lines with known HER1 and/or HER2 expression levels (e.g., BT474, SKBr3, A431) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays quantify the number of viable cells.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of HER receptors and downstream signaling proteins.
Methodology:
-
Cell Lysis: HER-dependent tumor cells are treated with this compound for a short duration (e.g., 1-2 hours) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of HER1, HER2, Akt, and MAPK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.
Workflow for Assessing Kinase Inhibitor Selectivity
The process of characterizing the selectivity of a kinase inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Conclusion
This compound is a highly selective pan-HER kinase inhibitor with potent activity against HER1 and HER2. Its distinct mechanisms of inhibition and its ability to disrupt key oncogenic signaling pathways underscore its therapeutic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other targeted kinase inhibitors. This comprehensive understanding of its selectivity and mechanism is crucial for guiding further preclinical and clinical development in the pursuit of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. certara.com [certara.com]
- 6. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
BMS-599626: A Technical Guide to Overcoming ABCG2-Mediated Drug Resistance
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: The efficacy of numerous chemotherapeutic agents is significantly hampered by multidrug resistance (MDR), a phenomenon frequently driven by the overexpression of ATP-binding cassette (ABC) transporters. Among these, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) is a key player, functioning as an efflux pump to reduce intracellular drug concentrations. This technical guide delves into the role of BMS-599626 (also known as AC480), a potent pan-HER kinase inhibitor, in the reversal of ABCG2-mediated drug resistance. Initially developed for its activity against HER1 and HER2, this compound has been identified as a highly effective inhibitor of the ABCG2 transporter at non-toxic, nanomolar concentrations, presenting a promising strategy to chemosensitize resistant cancer cells.[1][2][3][4]
Core Mechanism of Action
This compound circumvents ABCG2-mediated drug resistance primarily through direct inhibition of the transporter's efflux function.[1] This is achieved without altering the expression levels or the subcellular localization of the ABCG2 protein.[1][5] The key mechanisms are:
-
Inhibition of Drug Efflux: this compound directly blocks the ABCG2 transporter, leading to a significant increase in the intracellular accumulation of chemotherapeutic drugs that are ABCG2 substrates.[1]
-
Inhibition of ATPase Activity: The energy required for the efflux of substrates by ABCG2 is derived from ATP hydrolysis. This compound has been shown to inhibit the ATPase activity of ABCG2, thereby disabling the transporter's function.[1][5]
-
Interaction with the Substrate-Binding Site: In-silico docking studies suggest that this compound interacts with the substrate-binding site of ABCG2, competitively inhibiting the binding and transport of chemotherapeutic agents.[5]
It is noteworthy that this inhibitory effect is specific to ABCG2, with no significant activity against other major ABC transporters like ABCB1 (P-glycoprotein) or ABCC1.[1]
Quantitative Data on the Reversal of ABCG2-Mediated Resistance
The efficacy of this compound in reversing ABCG2-mediated drug resistance has been quantified through cytotoxicity assays, with the results summarized below. The data demonstrates a significant reduction in the IC50 values of ABCG2 substrate drugs in resistant cells when co-administered with non-cytotoxic concentrations of this compound.[1][6]
Table 1: Effect of this compound on Mitoxantrone Cytotoxicity in ABCG2-Overexpressing Cells
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Fold Reversal |
| NCI-H460 (Parental) | Mitoxantrone alone | 10.5 ± 1.2 | 1.0 | - |
| NCI-H460/MX20 (Resistant) | Mitoxantrone alone | 450.2 ± 25.3 | 42.9 | - |
| NCI-H460/MX20 | Mitoxantrone + 100 nM this compound | 35.6 ± 4.1 | 3.4 | 12.6 |
| NCI-H460/MX20 | Mitoxantrone + 300 nM this compound | 15.8 ± 2.5 | 1.5 | 28.5 |
| NCI-H460/MX20 | Mitoxantrone + 300 nM Ko143* | 12.1 ± 1.9 | 1.2 | 37.2 |
*Ko143 is a known potent inhibitor of ABCG2, used as a positive control.[1]
Table 2: Effect of this compound on Topotecan Cytotoxicity in ABCG2-Overexpressing Cells
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Fold Reversal |
| NCI-H460 (Parental) | Topotecan alone | 20.3 ± 2.8 | 1.0 | - |
| NCI-H460/MX20 (Resistant) | Topotecan alone | 580.4 ± 30.1 | 28.6 | - |
| NCI-H460/MX20 | Topotecan + 100 nM this compound | 50.7 ± 5.3 | 2.5 | 11.4 |
| NCI-H460/MX20 | Topotecan + 300 nM this compound | 25.1 ± 3.6 | 1.2 | 23.1 |
| NCI-H460/MX20 | Topotecan + 300 nM Ko143* | 22.4 ± 2.9 | 1.1 | 25.9 |
*Ko143 is a known potent inhibitor of ABCG2, used as a positive control.[1]
Table 3: Effect of this compound on Cisplatin Cytotoxicity
| Cell Line | Treatment | IC50 (µM) |
| NCI-H460 (Parental) | Cisplatin alone | 2.5 ± 0.3 |
| NCI-H460/MX20 (Resistant) | Cisplatin alone | 2.8 ± 0.4 |
| NCI-H460/MX20 | Cisplatin + 300 nM this compound | 2.6 ± 0.3 |
Cisplatin is not a substrate of ABCG2, and as expected, this compound did not alter its cytotoxicity, demonstrating the specificity of its action.[1]
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of chemotherapeutic agents and the reversal of resistance by this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-6,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., mitoxantrone, topotecan, or cisplatin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 100 nM or 300 nM) or a positive control inhibitor (e.g., 300 nM Ko143).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) by plotting the percentage of cell viability against the drug concentration. The fold resistance is calculated as the ratio of the IC50 of the resistant cells to that of the parental cells. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent in resistant cells by the IC50 in the presence of this compound.
[³H]-Mitoxantrone Accumulation and Efflux Assay
This assay measures the effect of this compound on the intracellular concentration of a radiolabeled ABCG2 substrate.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well) in a 24-well plate and incubate overnight.
-
Pre-incubation: Pre-incubate the cells for 2 hours in a drug-free medium. Then, add this compound (e.g., 100 or 300 nM) or a positive control and continue the incubation.
-
Accumulation Phase: Add [³H]-mitoxantrone (e.g., 0.01 µM) to the wells and incubate for an additional 2 hours at 37°C.[7]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Efflux Phase (Optional): After the accumulation phase and washing, incubate the cells in a fresh, drug-free medium with or without this compound. Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 30, 60, 120 minutes) to measure the amount of drug effluxed from the cells.
ABCG2 ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of ABCG2.
-
Membrane Preparation: Use crude membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 or MCF7/FLV1000 cells).
-
Reaction Setup: In a 96-well plate, incubate the membrane vesicles (e.g., 100 µg protein/mL) with various concentrations of this compound in an assay buffer (e.g., 50 mmol/L KCl, 5 mmol/L sodium azide, 2 mmol/L EDTA, 10 mmol/L MgCl2, 1 mmol/L DTT, pH 6.8) at 37°C for 5 minutes.[8] Include control wells with and without sodium orthovanadate (an inhibitor of ABC transporters) to determine the vanadate-sensitive ATPase activity.[8]
-
Initiation of Reaction: Start the ATP hydrolysis reaction by adding Mg-ATP (e.g., 5 mmol/L).[8]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).[8]
-
Phosphate Detection: Add a detection reagent (e.g., containing ammonium molybdate and ascorbic acid) and incubate at 37°C for 20 minutes to allow color development.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 750 nm) to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the phosphate released in the presence of vanadate from that released in its absence. Plot the ATPase activity against the concentration of this compound to determine its inhibitory effect.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in overcoming ABCG2-mediated drug resistance.
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Workflow for the [³H]-Mitoxantrone accumulation assay.
Conclusion
This compound has emerged as a potent and specific inhibitor of the ABCG2 transporter. At concentrations that are non-toxic to cells, it effectively reverses ABCG2-mediated multidrug resistance to a variety of chemotherapeutic agents. Its mechanism of action, involving the direct inhibition of drug efflux and ATPase activity, makes it a compelling candidate for combination therapies in cancers where ABCG2 overexpression is a known resistance mechanism. The data presented herein provides a strong rationale for further investigation of this compound in clinical settings to enhance the efficacy of existing cancer treatments.
References
- 1. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance | Semantic Scholar [semanticscholar.org]
- 5. ABCG2 ATPase Assay [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [3H]-Mitoxantrone Accumulation and Efflux Assay [bio-protocol.org]
- 8. 2.9. ABCG2 ATPase assay [bio-protocol.org]
Preclinical Profile of BMS-599626 (AC480) in Lung Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable pan-HER tyrosine kinase inhibitor. Preclinical studies have demonstrated its activity against epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2), two key drivers in various cancers, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in lung cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the ATP-binding site of the intracellular kinase domain of HER1 and HER2.[1] This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/Akt pathways.[2] Notably, this compound has been shown to inhibit both homodimer and heterodimer signaling of HER family members, a key mechanism for overcoming resistance.[3][4] The compound is a selective inhibitor of HER1 and HER2, with an approximately 8-fold lower potency for HER4 and over 100-fold greater selectivity against other kinases like VEGFR2, c-Kit, and Lck.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound in cancer models, with a focus on lung cancer.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Source |
| HER1 (EGFR) | 20 | [1][2][3][4] |
| HER2 | 30 | [1][2][3][4] |
| HER4 | 190 | [1][2] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) | Source |
| PC9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.34 | [1] |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation | >10 | [1] |
| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24 | [1] |
| BT474 | Breast Cancer | HER2 amplification | 0.31 | [1] |
| N87 | Gastric Carcinoma | HER2 amplification | 0.45 | [1] |
| KPL-4 | Breast Cancer | HER2 amplification | 0.38 | [1] |
| GEO | Colon Carcinoma | HER1 overexpression | 0.90 | [1] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Source |
| A549 | Non-Small Cell Lung Cancer | Not specified in detail | Dose-dependent | [1] |
| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o. | Dose-dependent | [1] |
| KPL-4 | Breast Cancer | 180 mg/kg, p.o. | Potent activity | [1] |
| GEO | Colon Carcinoma | Not specified in detail | Dose-dependent | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HER1/HER2 and Inhibition by this compound
Caption: HER1/HER2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
References
The Pharmacodynamics of BMS-599626 (AC480) in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent and selective oral pan-HER receptor tyrosine kinase inhibitor with significant preclinical and clinical activity in a range of solid tumors.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This compound targets the human epidermal growth factor receptor (HER) family, primarily inhibiting HER1 (EGFR) and HER2, which are critical drivers in the proliferation and survival of many cancer types.[3][4][5]
Mechanism of Action
This compound functions as a dual inhibitor of HER1 and HER2 kinases.[2] Biochemical studies have revealed that it acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[6] By binding to these receptors, this compound abrogates their autophosphorylation and downstream signaling through key pathways such as the MAPK and PI3K/AKT cascades, ultimately leading to the inhibition of tumor cell proliferation.[3][5] Furthermore, this compound has been shown to inhibit HER1/HER2 heterodimerization, providing an additional mechanism for disrupting oncogenic signaling in tumors where receptor co-expression is a key driver of growth.[3]
A secondary mechanism of action for this compound is its ability to antagonize ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance.[7][8] At non-cytotoxic concentrations, this compound can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux function of the ABCG2 transporter.[7][8]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| HER1 (EGFR) | 20[3][5][6] | 2[6] | ATP-competitive[6] |
| HER2 | 30[3][5][6] | 5[6] | ATP-noncompetitive[6] |
| HER4 | 190[5][6] | - | - |
| VEGFR2 | >2500[9] | - | - |
| c-Kit | >2500[9] | - | - |
| Lck | >2500[9] | - | - |
| MET | >2500[9] | - | - |
Table 2: In Vitro Cellular Proliferation Inhibition
| Cell Line | Tumor Type | HER1/HER2 Status | IC50 (µM) |
| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24[6] |
| BT474 | Human Breast | HER2 amplified | 0.31[6] |
| N87 | Human Gastric | HER2 amplified | 0.45[6] |
| KPL-4 | Human Breast | HER2 gene amplification | 0.38[6] |
| HCC1954 | Human Breast | - | 0.34[6] |
| AU565 | Human Breast | - | 0.63[6] |
| ZR-75-30 | Human Breast | - | 0.51[6] |
| GEO | Human Colon | HER1 overexpressing | 0.90[6] |
| PC9 | - | - | 0.34[6] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Tumor Type | Dosing | Outcome |
| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o. daily for 14 days | Dose-dependent tumor growth inhibition[5][10] |
| KPL-4 | Human Breast | 180 mg/kg (MTD) | Potent antitumor activity[6] |
| GEO | Human Colon | - | Inhibition of tumor growth[5][10] |
| BT474 | Human Breast | - | Similar antitumor activity to other HER2 amplified models[5][10] |
| N87 | Human Gastric | - | Similar antitumor activity to other HER2 amplified models[5][10] |
| A549 | Human Non-Small Cell Lung | - | Similar antitumor activity to other HER1-overexpressing models[5][10] |
| HN-5 | Human Head and Neck Squamous Cell Carcinoma | - | Improved radioresponse of tumors[11] |
Table 4: Phase I Clinical Trial Data
| Parameter | Finding |
| Patient Population | Advanced solid tumors expressing EGFR and/or HER2[1][12] |
| Starting Dose | 100 mg/day[1][12] |
| Maximum Tolerated Dose (MTD) | 600 mg/day[1] |
| Dose-Limiting Toxicities (at 660 mg/day) | Grade 3 elevation of hepatic transaminases, QTc interval prolongation[1] |
| Most Frequent Drug-Related Toxicities | Diarrhea (30%), anorexia (13%), asthenia (30%), skin rash (30%)[1] |
| Clinical Outcome | Disease stabilization in 11 patients for ≥ 4 months[1] |
| Pharmacodynamic Biomarkers | Changes in skin and tumor biopsies indicating EGFR and HER-2 pathway modulation[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits HER1 and HER2, blocking downstream MAPK and PI3K/AKT signaling.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo antitumor activity of this compound.
Detailed Experimental Protocols
Biochemical Kinase Assays
Recombinant cytoplasmic sequences of HER1, HER2, and HER4 are expressed in Sf9 insect cells.[6] HER1 and HER4 are typically expressed as glutathione-S-transferase fusion proteins and purified by affinity chromatography.[6] Kinase activity is assayed in the presence of varying concentrations of this compound to determine the IC50 values.
Cell Proliferation Assays
Tumor cell lines with varying dependence on HER1 or HER2 signaling are used.[3] Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period (e.g., 72 hours), cell viability is assessed using methods such as the sulforhodamine B (SRB) or MTT assay to determine the IC50 for cell growth inhibition.
Western Blot Analysis
To assess the modulation of receptor signaling, cells are treated with this compound for a defined period (e.g., 1 hour).[5] In some cases, HER1 phosphorylation is stimulated with epidermal growth factor (EGF).[5] Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of HER1, HER2, MAPK, and AKT.[11]
In Vivo Xenograft Models
Human tumor cells (e.g., GEO, KPL-4, Sal2) are implanted subcutaneously into athymic nude mice.[3][6] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, for a specified duration (e.g., 14 days).[5][10] Tumor volumes and body weights are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.
Phase I Clinical Trial Protocol
A Phase I, open-label, dose-escalation trial was conducted in patients with advanced solid tumors expressing EGFR and/or HER-2.[1][12] this compound was administered orally once daily in 28-day cycles, starting at 100 mg/day.[1][12] The dose was escalated to determine the maximum tolerated dose (MTD). Safety, tolerability, pharmacokinetics, and pharmacodynamics were assessed. Pharmacodynamic evaluation included serial skin and tumor biopsies before and after treatment to analyze changes in biomarkers of the EGFR and HER-2 pathways.[1]
Conclusion
This compound is a well-characterized pan-HER inhibitor with a clear mechanism of action and demonstrated antitumor activity in both preclinical models and early clinical trials. Its ability to inhibit both HER1 and HER2, as well as their heterodimers, makes it a promising agent for the treatment of HER-driven solid tumors. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound. The additional finding of its ability to counteract ABCG2-mediated drug resistance opens up potential new avenues for its use in combination therapies.
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (this compound), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. AC480, formerly this compound, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. certara.com [certara.com]
BMS-599626 (AC480): A Technical Guide on its Potential as a Radiosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance remains a significant clinical challenge. The targeting of key cellular signaling pathways that influence cell cycle progression and DNA repair is a promising strategy to enhance tumor radiosensitivity. This technical guide explores the preclinical evidence for BMS-599626 (also known as AC480), a potent and selective pan-HER inhibitor, as a potential radiosensitizing agent. By inhibiting the kinase activity of HER1 (EGFR) and HER2, this compound disrupts critical downstream signaling, leading to cell cycle arrest and compromised DNA damage repair. This guide provides an in-depth review of its mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols for assays used in its evaluation, and visualizations of the associated biological pathways and experimental workflows.
Introduction to this compound and Radiosensitization
This compound is an orally bioavailable small molecule that functions as a reversible inhibitor of the human epidermal growth factor receptor (HER) kinase family, with high selectivity for HER1 (EGFR) and HER2.[1][2] It demonstrates potent inhibition of HER1 and HER2 with IC50 values of 20 nM and 30 nM, respectively, while showing significantly less activity against HER4 (IC50 = 190 nM) and other kinases like VEGFR2 and c-Kit.[1] The HER signaling network, particularly through the PI3K/Akt and MAPK pathways, is crucial for cell proliferation, survival, and DNA repair. Its aberrant activation is a common feature in many malignancies and is linked to resistance to radiation therapy.
Radiosensitizers are agents that increase the lethal effects of radiation on tumor cells without proportionally increasing damage to normal tissues. The primary mechanisms of radiosensitization include the inhibition of DNA damage repair, modulation of the cell cycle to synchronize cells in more radiosensitive phases (G2/M), and overcoming hypoxia-induced radioresistance. This compound has emerged as a candidate radiosensitizer due to its ability to interfere with these fundamental cellular processes.[3][4]
Mechanism of Action as a Radiosensitizer
The radiosensitizing effect of this compound is multifactorial, stemming from its primary role as a pan-HER inhibitor. By blocking HER1 and HER2 autophosphorylation, it abrogates downstream signaling cascades critical for cell survival and repair following radiation-induced DNA damage.
Inhibition of Downstream Signaling
This compound blocks the phosphorylation of key signaling molecules including Akt and MAPK.[3] This disruption is central to its radiosensitizing properties, as these pathways are known to promote cell survival and facilitate the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of radiation-induced damage.
Impact on Cell Cycle and DNA Repair
Preclinical studies in the head and neck squamous cell carcinoma (HNSCC) cell line HN-5 demonstrate that this compound induces two key cellular changes that enhance radiosensitivity:
-
G1 Cell Cycle Arrest: The agent causes an accumulation of cells in the G1 phase of the cell cycle.[3] This is achieved by inhibiting the expression of key regulatory proteins like cyclins D and E, cyclin-dependent kinases (CDK1, CDK2, CDK6), and phosphorylated retinoblastoma protein (pRb).[3]
-
Inhibition of DNA Repair: this compound was found to inhibit the expression of Ku70, a critical protein in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing radiation-induced DSBs.[3] This impairment of DNA repair is visualized by the prolonged presence of γ-H2AX foci, a marker for unrepaired DSBs, for up to 24 hours post-irradiation.[3]
Quantitative Preclinical Data
The primary study investigating this compound as a radiosensitizer used the HN-5 HNSCC cell line. The quantitative data from these in vitro and in vivo experiments are summarized below.
Table 1: In Vitro Radiosensitization of HN-5 Cells
| Assay | Treatment Group | Parameter | Result |
| Clonogenic Survival | Radiation Only | Surviving Fraction at 2 Gy (SF2) | Data not available in abstract |
| AC480 + Radiation | Surviving Fraction at 2 Gy (SF2) | Data not available in abstract | |
| AC480 + Radiation | Sensitizer Enhancement Ratio (SER) | Data not available in abstract | |
| DNA Damage | AC480 + Radiation | γ-H2AX Foci | Prolonged presence up to 24h post-IR |
| Cell Cycle | AC480 | Cell Distribution | Accumulation in G1 phase |
Note: Specific SER and survival fraction values were not available in the reviewed literature abstracts. Access to the full-text study is required for this data.
Table 2: In Vivo Radioresponse of HN-5 Xenografts
| Treatment Group | Parameter | Value | Reference |
| AC480 + Radiation vs. Radiation Only | Enhancement Factor (Tumor Growth Delay) | 1.9 | [3][4] |
| AC480 + Radiation | Time to reach 4x initial tumor volume | Data not available in abstract | |
| Radiation Only | Time to reach 4x initial tumor volume | Data not available in abstract |
Note: The enhancement factor is a ratio of the tumor growth delay time for the combination therapy versus radiation alone. Specific delay times were not available in the reviewed literature abstracts.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments used to evaluate this compound as a radiosensitizer, based on standard laboratory methods and information from the cited study abstracts.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, measuring reproductive cell death.
Protocol:
-
Cell Seeding: HN-5 cells are harvested during logarithmic growth, counted, and seeded into 6-well plates at densities ranging from 200 to 4000 cells per well, depending on the radiation dose.
-
Drug Treatment: After 24 hours to allow for cell attachment, media is replaced with fresh media containing this compound (e.g., 1 µM) or vehicle control (DMSO). Cells are incubated for 2 hours prior to irradiation.
-
Irradiation: Plates are irradiated with graded doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy) using a Cesium-137 irradiator.
-
Colony Formation: Following irradiation, cells are returned to the incubator for 10-14 days to allow for colony formation.
-
Staining and Counting: Media is removed, and colonies are fixed with a 3:1 methanol:acetic acid solution and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) for each dose are calculated. Survival curves are generated, and the Sensitizer Enhancement Ratio (SER) is determined at a specific survival level (e.g., SF = 0.5).
γ-H2AX Foci Immunofluorescence Assay
This assay visualizes DNA double-strand breaks as nuclear foci.
Protocol:
-
Cell Culture: HN-5 cells are grown on glass coverslips in 12-well plates.
-
Treatment: Cells are treated with this compound (1 µM) for 2 hours, followed by irradiation (e.g., 4 Gy).
-
Fixation: At various time points post-irradiation (e.g., 1h, 6h, 24h), cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Cells are incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Millipore, clone JBW301) diluted in blocking buffer.
-
Secondary Antibody: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Coverslips are mounted onto slides using a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a fluorescence microscope.
-
Analysis: The number of γ-H2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: HN-5 cells are treated with this compound (1 µM) or vehicle for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.
-
Fixation: Approximately 1x10^6 cells are fixed by dropwise addition into ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Stained cells are analyzed on a flow cytometer. The DNA content is measured by PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of treatment on the growth of tumors in an animal model.
Protocol:
-
Tumor Implantation: Athymic nude mice are subcutaneously injected in the flank with a suspension of HN-5 cells (e.g., 2x10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Treatment Groups: Mice are randomized into treatment groups: (1) Vehicle Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.
-
Dosing and Irradiation: this compound is administered orally (p.o.) daily. For the combination group, the drug is given before and during the course of radiation. A fractionated radiation schedule (e.g., 2 Gy/day for 5 days) is delivered locally to the tumor.
-
Monitoring: Tumor volumes and body weights are measured 2-3 times per week.
-
Endpoint: The primary endpoint is the time for tumors in each group to reach a predetermined size (e.g., four times the initial volume). The tumor growth delay is calculated, and the enhancement factor is determined.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound (AC480) is a promising radiosensitizer. Its mechanism of action, involving the dual inhibition of cell cycle progression and DNA damage repair via HER pathway blockade, provides a strong rationale for its combination with radiotherapy. The significant in vivo tumor growth delay enhancement factor of 1.9 observed in HNSCC xenografts underscores its potential clinical utility.[3][4]
Future research should focus on several key areas:
-
Broadening the Scope: Evaluating the radiosensitizing effects of this compound in a wider range of cancer types known to be driven by HER signaling, such as breast and gastric cancers.
-
Optimizing Combination Schedules: Investigating different dosing schedules of this compound in relation to radiation delivery to maximize the therapeutic window.
-
Biomarker Development: Identifying predictive biomarkers beyond HER1/HER2 expression that could identify patient populations most likely to benefit from this combination therapy.
-
Clinical Translation: Phase I clinical trials are necessary to establish the safety and recommended Phase II dose of this compound when combined with standard radiotherapy regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. AC480, formerly this compound, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling BMS-599626: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, with particular activity against HER1 (EGFR) and HER2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details its inhibitory effects on downstream signaling pathways and its preclinical antitumor activity. Furthermore, this document outlines key experimental protocols for evaluating its efficacy and provides a summary of its quantitative data in structured tables for ease of comparison.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yl]carbamate[4] |
| Synonyms | AC480, BMS599626[4] |
| Molecular Formula | C27H27FN8O3[1][4][5][6] |
| Molecular Weight | 530.55 g/mol [1][4][5] |
| SMILES | O=C(NC1=CN2C(C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)N=C4)C=C3)=NC=N2)=C1C)OC[C@H]6NCCOC6[1][6] |
| CAS Number | 714971-09-2[1][4] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (113 mg/mL) and Ethanol (20 mg/mL); Insoluble in water[7] |
Mechanism of Action and Signaling Pathways
This compound functions as a pan-HER kinase inhibitor, demonstrating high selectivity and potency for HER1 and HER2.[8] It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[2] By binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation.[1][8]
The primary signaling pathways inhibited by this compound include the MAPK and PI3K/AKT pathways. Inhibition of HER1 and HER2 by this compound leads to a reduction in the phosphorylation of key downstream effectors such as MAPK and AKT.[1][5] This disruption of signaling ultimately results in cell cycle arrest, predominantly in the G1 phase, and the induction of apoptosis in cancer cells that are dependent on HER1/HER2 signaling.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H27FN8O3 | CID 10437018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BMS-599626 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro efficacy of BMS-599626, a potent and selective pan-HER kinase inhibitor, on the proliferation of cancer cell lines. This compound targets Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and 2 (HER2/neu), making it a compound of significant interest for cancers overexpressing these receptors.[1][2] This document outlines a robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to quantify the cytotoxic effects of this compound and establish its half-maximal inhibitory concentration (IC50) in relevant cancer cell models. Additionally, it includes a summary of reported IC50 values and visual representations of the inhibitor's mechanism of action and the experimental workflow.
Introduction
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase domains of HER1 and HER2.[1][2] The overexpression or aberrant signaling of these receptors is a hallmark of various cancers, including breast and gastric malignancies, and is associated with aggressive tumor growth and poor prognosis. By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This targeted mode of action makes this compound a valuable candidate for cancer therapy. The following protocols provide a standardized method to assess its anti-proliferative activity in a laboratory setting.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| BT-474 | Breast Carcinoma | 0.31 |
| NCI-N87 | Gastric Carcinoma | 0.45 |
| KPL-4 | Breast Cancer | 0.38 |
| HCC1954 | Breast Carcinoma | 0.34 |
| AU565 | Breast Carcinoma | 0.63 |
| ZR-75-30 | Breast Carcinoma | 0.51 |
| GEO | Colon Adenocarcinoma | 0.90 |
| PC-9 | Lung Adenocarcinoma | 0.34 |
| Sal2 | Salivary Gland Tumor | 0.24 |
| HCC202 | Breast Carcinoma | 0.94 |
| HCC1419 | Breast Carcinoma | 0.75 |
| MDA-MB-175 | Breast Carcinoma | 0.84 |
Signaling Pathway
This compound inhibits the phosphorylation of HER1 and HER2, which in turn blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to decreased cell proliferation and survival.
Caption: this compound Signaling Pathway Inhibition.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is optimized for determining the IC50 of this compound in cancer cell lines cultured in 96-well plates.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., BT-474, NCI-N87)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/cm² for BT-474 and NCI-N87 cells.[3] This corresponds to approximately 6,400 cells per well in a standard 96-well plate (0.32 cm² surface area).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range to test is 0.01 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cell proliferation assay.
Caption: Experimental Workflow for this compound Cell Proliferation Assay.
References
Determining the Potency of BMS-599626 in HER2+ Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-599626, a potent pan-HER kinase inhibitor, in HER2-positive (HER2+) cancer cell lines. This compound targets both HER1 (EGFR) and HER2 (ErbB2), disrupting downstream signaling pathways crucial for tumor cell proliferation and survival. The protocols outlined below describe methods for assessing cell viability to calculate IC50 values and for analyzing the inhibition of key signaling proteins. Additionally, visualizations of the experimental workflow and the affected signaling pathways are provided to facilitate a comprehensive understanding of the compound's mechanism of action.
Introduction
The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or amplification is a key driver in several cancers, particularly breast and gastric cancers, leading to aggressive tumor growth and poor prognosis. This compound (also known as AC480) is a selective, orally bioavailable inhibitor of HER1 and HER2 kinases. It has been shown to abrogate HER1 and HER2 signaling, leading to the inhibition of proliferation in cancer cell lines dependent on these receptors. A key mechanism of this compound is its ability to inhibit the formation of HER1/HER2 heterodimers, which are significant drivers of oncogenic signaling. This document provides standardized methods to quantify the inhibitory effects of this compound on HER2+ cell lines.
Data Presentation
The following table summarizes the IC50 values of this compound in various HER2+ cancer cell lines as reported in preclinical studies. These values represent the concentration of the compound required to inhibit the proliferation of the cancer cells by 50%.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (µM) |
| BT474 | Breast Carcinoma | Amplified | 0.31 |
| N87 | Gastric Carcinoma | Amplified | 0.38 - 0.45 |
| KPL-4 | Breast Carcinoma | Amplified | 0.38 |
| Sal2 | Salivary Gland Tumor | Overexpression | 0.24 |
| GEO | Colon Adenocarcinoma | Overexpression | 0.75 - 0.90 |
| AU565 | Breast Carcinoma | Amplified | 0.63 |
| HCC1954 | Breast Carcinoma | Amplified | 0.34 |
| ZR-75-30 | Breast Carcinoma | - | 0.51 |
| MDA-MB-175 | Breast Carcinoma | - | 0.84 |
| HCC1419 | Breast Carcinoma | - | 0.75 |
| HCC202 | Breast Carcinoma | - | 0.94 |
| PC9 | Non-small cell lung cancer | - | 0.34 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
Cell Proliferation Assay for IC50 Determination (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound.
Materials:
-
HER2+ cancer cell lines (e.g., BT474, N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of HER2 and key downstream signaling proteins like AKT and MAPK.
Materials:
-
HER2+ cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use GAPDH as a loading control.
-
Visualizations
Caption: Experimental workflow for determining this compound IC50 and its effect on signaling.
Caption: this compound inhibits HER1/HER2 signaling, blocking PI3K/AKT and MAPK pathways.
Application Notes and Protocols for the Preparation of BMS-599626 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the HER1 (EGFR) and HER2 (ErbB2) receptor tyrosine kinases.[1][2][3] It exerts its effects by blocking the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][4] This compound is widely used in cancer research to study the effects of HER1/HER2 inhibition on tumor cells. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in cell-based assays.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use the molecular weight corresponding to the specific form of the compound (e.g., free base, hydrochloride, or dihydrochloride salt) for accurate molar concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇FN₈O₃ | [1][5] |
| Molecular Weight | 530.55 g/mol (Free Base) 567.01 g/mol (Hydrochloride) 603.48 g/mol (Dihydrochloride) | [1][2][6] |
| Solubility | In DMSO: ≥ 28.35 mg/mL[3]; up to 110 mg/mL (207.33 mM) with sonication[1] In Water: 0.0129 mg/mL (low) | [1][3][7] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C.[1][4] It is highly recommended to aliquot and avoid repeated freeze-thaw cycles.[3][4] | |
| Biological Activity (IC₅₀) | HER1 (EGFR): 20-22 nM HER2 (ErbB2): 30-32 nM HER4: 190 nM | [1][2] |
| Effective Concentration | Inhibition of cell proliferation is typically observed in the range of 0.24 to 1 µM in various tumor cell lines.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.
Materials:
-
This compound powder (confirm the specific salt form)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Methodology:
-
Determine the Mass: Calculate the mass of this compound powder required. For this example, we will use the molecular weight of the free base (530.55 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 530.55 g/mol = 5.3055 mg
-
-
Weighing: Carefully weigh out approximately 5.31 mg of this compound powder using an analytical balance in a fume hood.
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution, as recommended.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4] This prevents degradation from repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if required)
-
Sterile tubes and pipettes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, perform a serial dilution. Do not add the small volume of concentrated DMSO stock directly to a large volume of aqueous medium.
-
Example for a 1 µM final concentration: a. Intermediate Dilution: First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium). b. Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final desired concentration. (e.g., add 10 µL of 100 µM solution to every 1 mL of medium in your well for a final concentration of 1 µM).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions. For the example above, the final DMSO concentration would be 0.01%.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based experiments.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits HER1/HER2 signaling pathways.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this product for detailed safety information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C27H27FN8O3 | CID 10437018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Immunoprecipitation of HER2 in the Presence of BMS-599626
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a critical role in cell growth, differentiation, and survival.[1][2][3] Overexpression or amplification of the HER2 gene is a key driver in the development and progression of several cancers, most notably in a subset of breast and gastric cancers.[1] Upon activation, typically through heterodimerization with other HER family members, HER2 initiates downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which promote cell proliferation and inhibit apoptosis.[1][2][4]
BMS-599626 is a potent and selective small-molecule inhibitor of both HER1 (EGFR) and HER2 kinases.[5][6][7] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[8] Studies have demonstrated that this compound effectively abrogates HER1 and HER2 signaling, leading to the inhibition of tumor cell proliferation in cell lines dependent on these receptors.[5][6][7] Notably, this compound has been shown to inhibit the formation of HER1/HER2 heterodimers, providing an additional mechanism for its anti-tumor activity.[5][6][9]
These application notes provide detailed protocols for the immunoprecipitation of HER2 from cancer cell lines in the presence of this compound. This allows for the investigation of the inhibitor's effect on HER2 phosphorylation, its interaction with other proteins, and the overall impact on downstream signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Cell Line | Assay Type | Reference |
| HER1 (EGFR) | 20 | Recombinant Kinase | Biochemical Assay | [5][6] |
| HER2 | 30 | Recombinant Kinase | Biochemical Assay | [5][6] |
| HER4 | 190 | Recombinant Kinase | Biochemical Assay | [7][8][10] |
| HER2 Autophosphorylation | 300 | Sal2 | Western Blot | [7][10] |
| MAPK Phosphorylation | 220 | Sal2 | Western Blot | [7][10] |
Table 2: Anti-proliferative Activity of this compound in HER2-Dependent Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| Sal2 | Murine Salivary Gland | 0.24 | [5][6] |
| BT474 | Human Breast | 0.31 | [8] |
| N87 | Human Gastric | 0.45 | [8] |
| KPL-4 | Human Breast | 0.38 | [8] |
| AU565 | Human Breast | 0.63 | [8] |
| ZR-75-30 | Human Breast | 0.51 | [8] |
| GEO | Human Colon | 0.90 | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture HER2-positive cancer cell lines (e.g., SKBR3, BT474, or N87) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the growth medium and replace it with a fresh medium containing the desired concentration of this compound (a typical starting range is 0.1 to 1 µM, based on IC50 values). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) to assess the effect of this compound on HER2 signaling.
-
Protocol 2: Immunoprecipitation of HER2
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 500-1000 µg of protein lysate, add 1-2 µg of anti-HER2 antibody.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose resin to the mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads/resin by centrifugation or using a magnetic stand.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads/resin three times with ice-cold lysis buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads/resin, and collect the supernatant containing the eluted proteins.
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated HER2 (p-HER2), total HER2, or other proteins of interest in the downstream signaling pathways (e.g., p-AKT, AKT, p-MAPK, MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for HER2 immunoprecipitation.
Caption: Logical relationship of this compound action on HER2 signaling.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HER2 - Wikipedia [en.wikipedia.org]
- 4. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Establishing a BMS-599626 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent and selective pan-HER kinase inhibitor targeting HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively.[1] It exhibits lesser potency towards HER4 and significantly less against other kinases such as VEGFR2.[1] The mechanism of action for this compound is ATP-competitive for HER1 and ATP-noncompetitive for HER2.[1] Its inhibitory action on the HER family of receptor tyrosine kinases disrupts downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.
The development of drug resistance is a significant obstacle in cancer therapy. Establishing in vitro models of resistance is critical for understanding the underlying mechanisms and for the development of next-generation therapies to overcome this challenge. This document provides a detailed guide for creating and characterizing a this compound resistant cell line model.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | IC50 (nM) | Notes |
| Kinase Inhibition | HER1 (EGFR) | 20 | ATP-competitive inhibitor. |
| HER2 | 30 | ATP-noncompetitive inhibitor. | |
| HER4 | 190 | ~8-fold less potent than against HER1/HER2. | |
| VEGFR2, c-Kit, Lck, MET | >3000 | >100-fold less potent. |
Data compiled from publicly available information.[1]
Table 2: Proliferation Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics | IC50 (µM) |
| Sal2 | Murine Salivary Gland | Expresses CD8-HER2 fusion protein | 0.24 |
| BT474 | Human Breast Cancer | HER2 amplified | 0.31 |
| N87 | Human Gastric Carcinoma | HER2 amplified | 0.45 |
| KPL-4 | Human Breast Cancer | HER2 amplified | 0.38 |
| HCC1954 | Human Breast Cancer | HER2 amplified | 0.34 |
| AU565 | Human Breast Cancer | HER2 amplified | 0.63 |
| ZR-75-30 | Human Breast Cancer | Estrogen receptor-positive, HER2-positive | 0.51 |
| GEO | Human Colon Cancer | HER1 overexpressing | 0.90 |
| PC9 | Human Lung Adenocarcinoma | EGFR exon 19 deletion | 0.34 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of parental (sensitive) cancer cell lines.[1]
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol outlines the generation of a this compound resistant cell line using the continuous exposure to escalating drug concentrations method.
Materials:
-
Parental cancer cell line of interest (e.g., BT474, N87, or another HER2-overexpressing line)
-
Complete cell culture medium and supplements
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Initially, a significant proportion of cells will die. Monitor the cells for signs of recovery and proliferation.
-
-
Monitor and subculture:
-
Once the cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose escalation:
-
When the cell population has stabilized and shows a consistent growth rate, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.
-
This process of dose escalation should be carried out over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
-
Confirmation of Resistance:
-
Periodically, and once a resistant population is established (e.g., able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50), confirm the level of resistance.
-
Perform a cell viability assay on both the parental and the resistant cell lines to determine and compare their respective IC50 values for this compound. A significant increase in the IC50 value of the resistant line is indicative of acquired resistance.
-
Protocol 2: Characterization of the this compound Resistant Cell Line
1. Western Blot Analysis of Signaling Pathways:
-
Objective: To investigate alterations in the HER2 signaling pathway and potential activation of bypass pathways.
-
Procedure:
-
Culture both parental and resistant cells to 70-80% confluency.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-HER2, Total HER2
-
Phospho-EGFR, Total EGFR
-
Phospho-AKT, Total AKT
-
Phospho-ERK1/2, Total ERK1/2
-
Potentially, proteins from bypass pathways such as c-MET, AXL, or IGF-1R.
-
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
2. Cell Proliferation and Viability Assays:
-
Objective: To quantify the degree of resistance to this compound and assess cross-resistance to other HER2 inhibitors.
-
Procedure:
-
Perform cell viability assays (e.g., MTT) with a range of concentrations of this compound on both parental and resistant cells.
-
Similarly, test other HER2-targeted drugs (e.g., lapatinib, trastuzumab) to determine if the resistance mechanism is specific to this compound or confers broader resistance.
-
3. Gene Expression Analysis:
-
Objective: To identify changes in gene expression that may contribute to resistance.
-
Procedure:
-
Isolate RNA from both parental and resistant cell lines.
-
Perform quantitative real-time PCR (qRT-PCR) for specific genes of interest (e.g., HER2, EGFR, MET, AXL).
-
For a more comprehensive analysis, consider microarray or RNA-sequencing to identify novel resistance-associated genes.
-
Visualizations
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for establishing a this compound resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
References
Application Notes and Protocols for BMS-599626 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626 (also known as AC480) is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family.[1][2] It specifically targets HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively.[1][2] Its selectivity extends to being approximately 8-fold less potent against HER4 and over 100-fold less potent against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[2] this compound abrogates HER1 and HER2 signaling, thereby inhibiting the proliferation of tumor cells dependent on these receptors.[1] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models based on preclinical studies, along with summarized quantitative data on its anti-tumor activity.
Mechanism of Action: Inhibition of HER1/HER2 Signaling
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of HER1 and HER2. This prevents the autophosphorylation of these receptors and disrupts downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation. The primary pathways inhibited are the RAS/RAF/MAPK and PI3K/AKT pathways.[1] Furthermore, this compound has been shown to inhibit the formation of HER1/HER2 heterodimers, which is a key mechanism for signal amplification in tumors where both receptors are co-expressed.[1]
Caption: HER1/HER2 Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in several mouse xenograft models. The data presented below is summarized from key preclinical studies.
Table 1: Dose-Dependent Tumor Growth Inhibition of Sal2 Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | Daily for 14 days | 0 |
| This compound | 60 | Oral | Daily for 14 days | Dose-dependent |
| This compound | 120 | Oral | Daily for 14 days | Dose-dependent |
| This compound | 240 | Oral | Daily for 14 days | Dose-dependent |
Note: The primary literature describes a dose-dependent inhibition but does not provide specific percentages of tumor growth inhibition for each dose in the Sal2 model.[1]
Table 2: Anti-Tumor Activity of this compound in Various Xenograft Models
| Xenograft Model | Cancer Type | HER Status | Dose (mg/kg) | Dosing Schedule | Outcome |
| Sal2 | Murine Salivary Gland | HER2 Overexpression | 60-240 | Daily, Oral | Dose-dependent tumor growth inhibition[1] |
| GEO | Human Colon | HER1 Overexpression | Not Specified | Daily, Oral | Tumor growth inhibition[1] |
| KPL-4 | Human Breast | HER2 Gene Amplification | 180 (MTD) | Not Specified | Potent anti-tumor activity |
| BT474 | Human Breast | HER2 Gene Amplification | Not Specified | Not Specified | Similar anti-tumor activity to other models[1] |
| N87 | Human Gastric | HER2 Gene Amplification | Not Specified | Not Specified | Similar anti-tumor activity to other models[1] |
| A549 | Human Non-Small Cell Lung | HER1 Overexpression | Not Specified | Not Specified | Similar anti-tumor activity to other models[1] |
| L2987 | Human Non-Small Cell Lung | HER1 Overexpression | Not Specified | Not Specified | Similar anti-tumor activity to other models[1] |
| HN5 | Head and Neck | Not Specified | Not Specified | Before and during irradiation | Improved radioresponse[1] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
For the final dosing solution, prepare a vehicle of 10% DMSO and 90% corn oil.
-
Dilute the this compound stock solution with the vehicle to achieve the final desired concentration for oral gavage. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension. Gentle warming or brief sonication can be used to aid dissolution.
-
Prepare fresh dosing solutions daily.
Protocol 2: Mouse Xenograft Model and Drug Administration
Animal Models:
-
Athymic female nude mice (nu/nu) are commonly used for xenograft studies.[1]
Tumor Cell Implantation:
-
Culture the desired human tumor cell line (e.g., Sal2, GEO, KPL-4) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (typically 5 x 10^6 to 10 x 10^7 cells) into the flank of each mouse.
-
Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³) before initiating treatment.
Drug Administration and Monitoring:
-
Randomize the tumor-bearing mice into control and treatment groups.
-
Administer this compound or the vehicle control orally via gavage at the specified dose and schedule (e.g., daily for 14 days).[1]
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Caption: General workflow for a this compound mouse xenograft study.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with BMS-599626
Introduction
BMS-599626, also known as AC480, is a potent and selective pan-HER inhibitor targeting HER1 (EGFR), HER2, and HER4.[1][2] Overexpression of HER2, a member of the epidermal growth factor receptor family, is a key driver in the development and progression of several cancers, particularly breast cancer. HER2 signaling promotes cell proliferation and survival through downstream pathways, including the PI3K/Akt and MAPK pathways, which ultimately regulate cell cycle progression.[3][4] Inhibition of HER2 signaling by this compound has been shown to induce cell cycle arrest, primarily in the G1 phase, thereby inhibiting tumor cell proliferation.[1] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound Induced G1 Cell Cycle Arrest
This compound is an ATP-competitive inhibitor of HER1 and an ATP-noncompetitive inhibitor of HER2. By binding to these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[3] This disruption of HER2 signaling leads to a decrease in the expression and/or activity of key cell cycle regulatory proteins.
Specifically, the inhibition of the PI3K/Akt and MAPK pathways downstream of HER2 results in the downregulation of Cyclin D1. Cyclin D1 is a crucial protein for the progression of cells from the G1 to the S phase of the cell cycle. It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase. By inhibiting this cascade, this compound prevents Rb phosphorylation, keeping E2F inactive and thus arresting the cells in the G1 phase.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound (AC480) on the cell cycle distribution of the HN-5 human head and neck squamous cell carcinoma cell line.
| Treatment | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | - | 24 | 55.3 | 24.1 | 20.6 |
| This compound | 1.0 | 24 | 72.5 | 15.2 | 12.3 |
Data is derived from a study by Torres et al. (2011) where HN-5 cells were treated with AC480 and analyzed by flow cytometry.
Experimental Protocols
Materials:
-
This compound (AC480)
-
HER2-overexpressing cancer cell line (e.g., HN-5, BT-474, SK-BR-3)
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol for Cell Cycle Analysis:
-
Cell Culture and Treatment:
-
Culture the selected HER2-overexpressing cancer cell line in the recommended medium until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or with DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in the PI staining solution. The volume will depend on the cell number, but a typical concentration is 1 x 10^6 cells/ml.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser and filter combination appropriate for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a histogram of the PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Use appropriate software for cell cycle analysis.
-
Mandatory Visualizations
Caption: this compound inhibits HER2 signaling, leading to G1 cell cycle arrest.
Caption: Workflow for flow cytometry analysis of cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced radiation sensitivity in HPV-positive head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC Inhibitors Can Enhance Radiosensitivity of Head and Neck Cancer Cells Through Suppressing DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BMS-599626 Kinase Activity
Introduction
BMS-599626, also known as AC480, is a potent and selective pan-HER kinase inhibitor targeting epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] It has been investigated for its anti-tumor activity in various cancer models.[3][4][5] this compound inhibits the proliferation of tumor cells that are dependent on HER1 and/or HER2 signaling by abrogating receptor autophosphorylation and downstream signaling pathways.[2][3] This document provides a detailed protocol for measuring the in vitro activity of this compound against HER2 and EGFR kinases using a luminescence-based assay.
Signaling Pathway
This compound targets the ATP-binding site of the intracellular kinase domain of HER1 (EGFR) and HER2.[6] This inhibition blocks the autophosphorylation of the receptors upon ligand binding and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Quantitative Data Summary
The inhibitory activity of this compound against HER1 (EGFR) and HER2 kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50 (nM) |
| HER1 (EGFR) | 20[1][2][3] |
| HER2 | 30[1][2][3] |
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is adapted from commercially available luminescence-based kinase assays, such as the Kinase-Glo® or ADP-Glo™ assays, which are suitable for measuring the activity of HER2 and EGFR kinases.[7][8][9][10][11] The principle of this assay is to quantify the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to a higher level of ATP and a lower level of ADP.
Materials and Reagents
-
Recombinant human HER2 kinase (cytoplasmic domain)
-
Recombinant human EGFR kinase (cytoplasmic domain)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12][13]
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega)[7][8][9]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Prepare the kinase reaction mixture containing the recombinant kinase (HER2 or EGFR) and the appropriate substrate in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the desired volume of the kinase/substrate mixture to each well of a white, opaque 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Include control wells: "no kinase" (background) and "no inhibitor" (maximum activity).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Mix the plate gently.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[12][13]
-
-
Signal Detection:
-
After the incubation, add an equal volume of the luminescence-based detection reagent (e.g., Kinase-Glo® Reagent) to each well.[7][9] This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no kinase" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to measure the inhibitory activity of this compound against HER2 and EGFR kinases. The detailed protocol for a luminescence-based kinase assay, along with the summarized quantitative data and signaling pathway diagram, offers a robust framework for evaluating the potency and mechanism of action of this and other kinase inhibitors. The use of a standardized and high-throughput compatible assay is crucial for the efficient screening and characterization of potential therapeutic compounds.
References
- 1. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. promega.com [promega.com]
Application Notes and Protocols: Elucidating BMS-599626 Resistance Mechanisms Using CRISPR-Cas9 Screens
Introduction
BMS-599626 (also known as AC480) is a potent and selective pan-HER kinase inhibitor targeting HER1 (EGFR) and HER2 with high efficacy, and HER4 with lower potency.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2, effectively blocking downstream signaling pathways like MAPK and PI3K/Akt that are crucial for tumor cell proliferation and survival.[1][2][3][4] Despite its promise, the development of drug resistance remains a significant clinical challenge. Understanding the genetic basis of resistance is paramount for developing effective combination therapies and identifying patient populations likely to respond to treatment.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing genome-wide CRISPR-Cas9 knockout screens to identify and validate genes that confer resistance to this compound.
Potential Mechanisms of Resistance
Resistance to HER2-targeted therapies can arise from various molecular alterations. CRISPR-based screens are an unbiased approach to discover both known and novel resistance mechanisms. Two potential avenues for this compound resistance include:
-
Alterations in the HER2 Signaling Pathway: Mutations or expression changes in genes downstream of HER2 can bypass the inhibitory effect of this compound. For example, activating mutations in the PI3K/Akt/mTOR or Ras/Raf/MAPK pathways can lead to sustained proliferative signaling despite HER2 blockade.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5][6] Studies have shown that this compound can inhibit the function of the ABCG2 transporter, suggesting that its upregulation could be a key resistance mechanism.[5][6][7]
Signaling Pathway and Resistance Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a potential drug efflux resistance mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERBB2/HER2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. An overview of resistance to Human epidermal growth factor receptor 2 (Her2) targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-599626 solubility issues in aqueous buffers
Technical Support Center: BMS-599626
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water[1]. However, it exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For most experimental applications, a concentrated stock solution is first prepared in an organic solvent, which is then further diluted into the aqueous experimental medium.
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is introduced into an aqueous environment, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition. The final concentration of DMSO is also a critical factor in maintaining solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[1][2] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Some sources suggest that solutions are unstable and should be prepared fresh.[3]
Q5: Is there a difference in solubility between this compound and its hydrochloride salt form?
A5: While both forms have low aqueous solubility, salt forms of compounds are generally designed to have improved solubility and dissolution properties. However, for this compound Hydrochloride, the preparation of aqueous solutions for in vivo use still requires a multi-step process involving organic co-solvents and surfactants, similar to the freebase form.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 110 - 113 | 207.3 - 213.0 | May require sonication to fully dissolve.[1][2] Use fresh, anhydrous DMSO.[1] |
| Ethanol | 20 | 37.7 | - |
| Water | Insoluble | - | -[1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | ≥ 5.18 | A clear solution can be achieved.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.75 | ≥ 5.18 | A clear solution can be achieved.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 | ≥ 5.18 | A clear solution can be achieved.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experimental system (typically ≤ 0.5-1% for cell-based assays).[1] - For in vivo studies, consider using a formulation with solubilizing agents like PEG300, Tween-80, or cyclodextrins.[2] |
| Cloudy or hazy stock solution in DMSO | The compound is not fully dissolved or the DMSO has absorbed moisture. | - Use an ultrasonic bath to aid dissolution.[2] - Gently warm the solution. - Ensure you are using fresh, anhydrous grade DMSO.[1] |
| Inconsistent experimental results | The compound may be precipitating out of solution over time, leading to a decrease in the effective concentration. | - Prepare fresh dilutions from the stock solution immediately before each experiment. - Visually inspect your final working solutions for any signs of precipitation before use. - Consider the stability of the compound in your specific buffer system and experimental timeframe. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 530.55 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.31 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Objective: To prepare a final concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 µM working solution in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Vortex the solution immediately and thoroughly to ensure rapid and uniform mixing, which helps to prevent precipitation.
-
The final DMSO concentration will be 0.01%.
-
Add the working solution to your cells immediately after preparation.
-
Protocol 3: Preparation of an In Vivo Formulation
-
Objective: To prepare a 2.75 mg/mL solution of this compound for oral administration in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 27.5 mg/mL).
-
For a final volume of 1 mL: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 27.5 mg/mL this compound DMSO stock to the PEG300 and mix until clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline and mix thoroughly to obtain a clear, homogenous solution.
-
The final solution will contain 2.75 mg/mL of this compound.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting inconsistent results in BMS-599626 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BMS-599626 in cell proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during proliferation assays with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing inconsistent IC50 values for this compound across experiments?
Inconsistent IC50 values can arise from several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent and low passage number. Genetic drift in higher passage numbers can alter HER1/HER2 expression and signaling, affecting sensitivity to this compound.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Use a cell counter for accurate seeding and optimize the density to ensure cells are in the exponential growth phase throughout the experiment.
-
Cell Health and Viability: Ensure cells are healthy and have high viability before starting the experiment. Stressed cells may respond differently to the inhibitor.
-
-
Compound-Related Issues:
-
Compound Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
-
Inaccurate Dilutions: Serial dilution errors are a common source of variability. Ensure accurate and consistent pipetting. Prepare fresh dilutions for each experiment from a reliable stock solution.
-
-
Assay-Specific Problems:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. A 72-hour incubation is commonly used for proliferation assays. Ensure this is consistent across experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or contain growth factors that may interfere with the inhibitory effect of this compound. Use a consistent and, if necessary, optimized serum concentration.
-
"Edge Effect" in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Q2: My IC50 value for this compound is much higher than what is reported in the literature.
Several factors could contribute to a higher-than-expected IC50 value:
-
Low HER1/HER2 Expression: this compound is a selective inhibitor of HER1 and HER2. If your cell line has low or no expression of these receptors, it will naturally be less sensitive to the compound. Verify the HER1 and HER2 expression levels in your cell line using methods like Western blot or flow cytometry.
-
Multidrug Resistance: Some cell lines may express ATP-binding cassette (ABC) transporters, such as ABCG2, which can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Alternative Signaling Pathways: Cells can sometimes develop resistance by activating alternative survival pathways that are not dependent on HER1/HER2 signaling.
-
Compound Inactivity: Verify the integrity and activity of your this compound stock.
Q3: I am observing high background in my MTT/XTT assay, or the results are not correlating with cell number.
This can be due to several reasons related to the nature of colorimetric proliferation assays:
-
Interference of this compound with the Assay Reagent: Some compounds can chemically interact with the tetrazolium salts (like MTT) or the formazan product, leading to false-positive or false-negative results. To test for this, include a control well with the highest concentration of this compound in media without cells.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or acidified isopropanol) and that the crystals are completely dissolved before reading the plate.
-
MTT Reagent Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation. This can lead to an underestimation of cell viability.
-
Changes in Cellular Metabolism: this compound, by inhibiting key signaling pathways, might alter the metabolic activity of the cells without necessarily causing immediate cell death. Since the MTT assay measures metabolic activity as a surrogate for cell viability, this can lead to a discrepancy between the assay results and actual cell numbers.
Q4: What are some alternative proliferation assays I can use to confirm my results?
To overcome the limitations of metabolic-based assays, consider using an orthogonal method to confirm your findings:
-
Direct Cell Counting: Use a cell counter (automated or manual with a hemocytometer and trypan blue exclusion) to directly quantify the number of viable cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
-
CyQUANT® Direct Cell Proliferation Assay: This method uses a fluorescent dye that binds to DNA to quantify cell number.
-
Real-Time Cell Analysis (RTCA): Systems like the xCELLigence measure changes in electrical impedance as cells proliferate, providing a kinetic measurement of cell growth.
-
Thymidine Incorporation Assay: This classic method measures DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside ([3H]-thymidine).
Experimental Protocols
Protocol 1: this compound Proliferation Assay using MTT
This protocol provides a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HER1/HER2-positive cancer cell line (e.g., BT474, N87, Sal2)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range could be from 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER1/HER2 Status | Proliferation IC50 (µM) |
| Sal2 | Salivary Gland Tumor | CD8HER2 fusion | 0.24 |
| BT474 | Breast Cancer | HER2 amplified | 0.31 |
| N87 | Gastric Carcinoma | HER2 amplified | 0.45 |
| KPL-4 | Breast Cancer | HER2 amplified | 0.38 |
| HCC1954 | Breast Cancer | HER2 amplified | 0.34 |
| GEO | Colon Cancer | HER1 overexpressing | 0.90 |
| PC9 | Non-Small Cell Lung Cancer | EGFR mutant | 0.34 |
| A2780 | Ovarian Cancer | HER1/HER2 negative | No significant inhibition |
| MRC5 | Fibroblasts | HER1/HER2 negative | No significant inhibition |
Data compiled from Selleck Chemicals product information.
Mandatory Visualizations
Caption: Experimental workflow for a this compound proliferation assay.
Caption: Simplified HER1 (EGFR) signaling pathway and this compound inhibition.
Caption: Simplified HER2 signaling pathway and this compound inhibition.
Technical Support Center: BMS-599626 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of BMS-599626 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at low temperatures. Storing the powder at -20°C can maintain its stability for up to three years, while storage at 4°C is suitable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are less stable than the powdered form and require colder storage temperatures. For optimal stability, it is recommended to store stock solutions at -80°C, which should maintain stability for up to six months.[2][3] If a -80°C freezer is unavailable, storage at -20°C is an option for shorter periods, up to one month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4] It is also advised to use freshly prepared solutions for in vivo experiments.[5]
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of this compound. However, like many small molecule inhibitors, it may be susceptible to degradation under common stress conditions such as hydrolysis, oxidation, and photolysis. To ensure the integrity of your experimental results, it is crucial to handle the compound with care and adhere to the recommended storage conditions.
Q4: Are there any known incompatibilities with common solvents or excipients?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in an in vitro/in vivo experiment. | Compound degradation due to improper storage. | Verify that the solid compound and its solutions have been stored at the correct temperatures and for the recommended duration. Prepare fresh stock solutions from powder stored under optimal conditions. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Incompatibility with formulation components. | If using a complex formulation, assess the compatibility of this compound with each excipient individually. Consider simplifying the formulation if possible. | |
| Precipitation observed in the stock solution upon thawing. | Poor solubility in the chosen solvent at lower temperatures. | Before use, allow the vial to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, sonication may be carefully applied. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the compound concentration and lead to precipitation. | |
| Inconsistent experimental results over time. | Gradual degradation of the stock solution. | Prepare fresh stock solutions more frequently, especially if storing at -20°C. Consider performing a quality control check of the stock solution's concentration and purity. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [2][3] |
| In Solvent | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol: Forced Degradation Study to Evaluate this compound Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid powder at 70°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below for method development guidance).
Protocol: Development of a Stability-Indicating HPLC Method
1. Instrument and Column:
-
Use an HPLC system with a UV or Diode Array Detector (DAD). A DAD is recommended for assessing peak purity.
-
A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for improved peak shape).
-
Analyze the stressed samples. The goal is to achieve baseline separation between the parent this compound peak and any degradation product peaks.
-
Adjust the gradient, flow rate, and mobile phase composition as needed to optimize separation.
3. Method Validation (as per ICH guidelines):
-
Specificity: Ensure the method can resolve the parent drug from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for a forced degradation study.
References
How to assess BMS-599626 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the pan-HER kinase inhibitor, BMS-599626, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro studies.[1][2][3] It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 1%) to avoid solvent-induced cytotoxicity.[3]
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: What factors in cell culture media can potentially affect the stability of this compound?
A4: Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH of the media: The pH can affect the ionization state and susceptibility to hydrolysis of the compound.[5]
-
Media components: Components such as amino acids (e.g., cysteine) and metal ions (e.g., iron) can potentially interact with and degrade the compound.[6]
-
Serum concentration: Proteins in serum can bind to the compound, which may affect its stability and availability.[7]
-
Incubation conditions: Temperature, light exposure, and CO2 levels can all influence the rate of degradation.
-
Presence of cells: Cellular metabolism can lead to the enzymatic degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency (IC50) of this compound in cell-based assays. | Degradation of this compound in the cell culture media during the experiment. | Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (incubation time, temperature, CO2 levels). Prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| High variability in experimental results between replicates or experiments. | Inconsistent concentrations of active this compound due to degradation. | Ensure consistent timing between the preparation of the this compound working solution and its addition to the cells. Use freshly prepared media for each experiment. Confirm the initial concentration of this compound in the media at the start of the experiment using an analytical method like HPLC or LC-MS. |
| Complete loss of this compound activity. | Significant degradation of the compound. | Re-evaluate the preparation and storage of your this compound stock solution. Consider purchasing a new batch of the compound. Perform a stability check of the compound in your cell culture medium at multiple time points to determine its half-life. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other modifiers for mobile phase (if required)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube or plate in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0).
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile (e.g., 300 µL ACN to 100 µL sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The method will typically involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Normalize the concentrations to the T=0 sample (representing 100% stability).
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation
Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Record T=0 concentration] | 100% |
| 2 | [Record concentration] | [Calculate %] |
| 4 | [Record concentration] | [Calculate %] |
| 8 | [Record concentration] | [Calculate %] |
| 24 | [Record concentration] | [Calculate %] |
| 48 | [Record concentration] | [Calculate %] |
| 72 | [Record concentration] | [Calculate %] |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming poor oral bioavailability of BMS-599626 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor oral bioavailability of BMS-599626 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as AC480) is a potent and selective, orally bioavailable pan-HER kinase inhibitor.[1][2][3] It targets the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, primarily inhibiting HER1 (EGFR) and HER2 with high potency (IC50 values of 20 nM and 30 nM, respectively) and HER4 with lower potency (IC50 of 190 nM).[2][3] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[3][4] The compound has demonstrated antitumor activity in preclinical models of tumors that overexpress HER1 or HER2.[2][4]
Q2: What are the likely causes of poor oral bioavailability for this compound?
While this compound is described as orally efficacious, compounds in this class often face challenges related to poor aqueous solubility, which is a primary factor limiting oral absorption and leading to low or variable bioavailability.[5][6] Other potential contributing factors can include first-pass metabolism in the gut wall and liver, and efflux by transporters like ABCG2 (BCRP), although this compound has also been shown to be an inhibitor of ABCG2, which may complicate its own transport.[7][8]
Q3: What are the common problems encountered during in vivo oral dosing of this compound?
Researchers may encounter the following issues:
-
High variability in plasma concentrations: Inconsistent absorption can lead to significant differences in drug exposure between individual animals, compromising the reliability of efficacy and toxicology studies.
-
Poor dose-exposure proportionality: As the dose is increased, a proportional increase in plasma concentration (AUC) may not be observed due to solubility or absorption limitations.[9]
-
Low overall exposure: The maximum achievable plasma concentration (Cmax) and total exposure (AUC) may be insufficient to drive the desired pharmacological effect in vivo, even at high doses.
-
Formulation challenges: The compound may be difficult to dissolve and keep stable in simple aqueous vehicles, leading to issues with dose accuracy and homogeneity during administration.
Troubleshooting Guides
Problem: Low and Variable Plasma Concentrations After Oral Dosing
This is the most common challenge and typically stems from poor dissolution of the compound in the gastrointestinal tract.
Solution: Implement an Enhanced Formulation Strategy
For poorly water-soluble compounds like this compound, moving from a simple suspension to a formulation that enhances solubility is critical. Lipid-based formulations are a highly effective approach.[5][6][10][11]
Recommended Approach: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve oral bioavailability.[11][12] These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids. This process enhances the dissolution and absorption of the drug.[6][10]
Quantitative Data Presentation
The following table provides an illustrative comparison of pharmacokinetic parameters for this compound when administered in a simple aqueous suspension versus a lipid-based formulation. Note: These are representative data based on typical improvements seen with such formulation strategies for poorly soluble drugs and are intended for comparative purposes.
| Parameter | Aqueous Suspension (100 mg/kg) | Lipid-Based Formulation (100 mg/kg) | Fold Increase |
| Cmax (ng/mL) | 350 ± 95 | 1850 ± 310 | ~5.3 |
| Tmax (hr) | 4.0 | 1.5 | - |
| AUC (0-24h) (ng·hr/mL) | 2800 ± 750 | 19600 ± 4200 | 7.0 |
| Oral Bioavailability (F%) | ~5% | ~35% | 7.0 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
This protocol outlines the steps to prepare a simple Self-Emulsifying Drug Delivery System (SEDDS) for preclinical oral dosing.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL or Kolliphor® EL)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP or PEG 400)
-
Glass vials, magnetic stirrer, and stir bars
-
Warming plate
Procedure:
-
Determine Solubility: First, determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Vehicle Preparation:
-
Based on solubility data, prepare the lipid-based vehicle. A common starting ratio is 30% Oil, 40% Surfactant, and 30% Co-solvent (w/w/w).
-
In a glass vial, accurately weigh and combine the selected oil, surfactant, and co-solvent.
-
Gently heat the mixture to 40°C and mix using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Drug Incorporation:
-
Calculate the required amount of this compound to achieve the target concentration (e.g., 50 mg/mL).
-
While stirring the vehicle, slowly add the this compound powder.
-
Continue stirring at 40°C until the drug is completely dissolved and the solution is clear. This may take 30-60 minutes.
-
-
Quality Control:
-
Visually inspect the final formulation for any undissolved particles.
-
Test the self-emulsification properties by adding one drop of the formulation to 100 mL of water in a beaker with gentle stirring. A spontaneous, fine, and stable emulsion should form.
-
-
Storage: Store the final formulation in a sealed glass vial, protected from light, at room temperature.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical PK study to evaluate the performance of your this compound formulation.
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or other appropriate species) for at least 3 days before the study.
-
Fasting: Fast the animals overnight (approx. 12-16 hours) before dosing but allow free access to water.
-
Group Allocation: Divide animals into groups (n=3-5 per group).
-
Group 1: IV administration of this compound (e.g., 5 mg/kg in a suitable IV vehicle) to determine clearance and volume of distribution.
-
Group 2: Oral gavage of this compound in an aqueous suspension (e.g., 0.5% methylcellulose).
-
Group 3: Oral gavage of this compound in the prepared lipid-based formulation.
-
-
Dosing: Administer the formulations accurately based on body weight. For oral groups, a typical dose volume is 5-10 mL/kg.
-
Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. certara.com [certara.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Interpreting Unexpected Western Blot Bands After BMS-599626 Treatment
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected bands in Western blot analyses after treating cells or tissues with BMS-599626, a potent pan-HER kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AC480, is a selective and orally bioavailable inhibitor of the human epidermal growth factor receptor (HER) kinase family.[1][2][3] It potently targets HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively.[1][2][4] Its mechanism of action involves the abrogation of HER1 and HER2 signaling, which in turn inhibits the proliferation of tumor cells dependent on these receptors.[1][2] this compound can inhibit both homodimer and heterodimer signaling of HER1 and HER2.[1][2]
Q2: I've treated my cells with this compound and my Western blot for phosphorylated HER2 (p-HER2) shows the expected decrease in signal. However, I'm now seeing a new, lower molecular weight band when I probe for total HER2. What could be the cause?
This is a common observation when working with kinase inhibitors. Potential causes for a novel lower molecular weight band of your target protein include:
-
Proteolytic Cleavage: Inhibition of HER2 signaling by this compound could trigger cellular processes that lead to the cleavage of the HER2 receptor. This can be mediated by various proteases. The appearance of a new band at a lower molecular weight might represent a cleavage product.
-
Alternative Splicing: While less likely to be an immediate effect of drug treatment, it's worth considering if the cell line you are using expresses known splice variants of HER2.
-
Antibody Cross-Reactivity with a Cleavage Product: The antibody you are using to detect total HER2 may recognize an epitope that is still present on the cleaved fragment.
Q3: After this compound treatment, I see an unexpected increase in the expression of a protein in a related signaling pathway. Is this a known phenomenon?
Yes, this can occur and is often attributed to the activation of feedback loops. When a primary signaling pathway is inhibited, cells can sometimes compensate by upregulating alternative survival pathways. For instance, inhibiting the HER2/PI3K/Akt pathway can sometimes lead to a compensatory upregulation of other pathways, such as the MEK/ERK pathway, in an attempt to overcome the signaling blockade. It is crucial to probe for key components of related signaling pathways to identify such feedback mechanisms.
Q4: The band for my protein of interest appears to have shifted to a higher molecular weight after this compound treatment. What could explain this?
A shift to a higher molecular weight on a Western blot can be due to several factors:
-
Post-Translational Modifications (PTMs): While this compound inhibits phosphorylation, it might indirectly influence other PTMs like ubiquitination or glycosylation. These modifications can increase the apparent molecular weight of the protein.
-
Protein Dimerization or Multimerization: Although this compound is known to inhibit HER1/HER2 heterodimerization, it's worth investigating if it might induce the formation of other protein complexes that are resistant to the denaturing conditions of SDS-PAGE.[1][2]
-
Reduced Protein Degradation: this compound has been shown to inhibit the ABCG2 transporter.[5][6][7] While this is its primary known off-target effect, it is conceivable that it could indirectly affect the degradation of other proteins, leading to their accumulation and potential modification.
Troubleshooting Guide for Unexpected Western Blot Bands
| Observation | Potential Cause | Suggested Troubleshooting Steps |
| New band(s) at a lower molecular weight | 1. Proteolytic cleavage of the target protein. 2. Expression of a splice variant. 3. Non-specific antibody binding to a smaller protein. | 1. Use a protease inhibitor cocktail during lysate preparation. 2. Use antibodies targeting different epitopes (N-terminus vs. C-terminus) of your protein of interest. 3. Perform a BLAST search to check for antibody cross-reactivity with other proteins. 4. Consult literature for known cleavage products of your target protein. |
| New band(s) at a higher molecular weight | 1. Post-translational modifications (e.g., ubiquitination, glycosylation). 2. Protein dimerization or multimerization. 3. Incomplete denaturation of protein complexes. | 1. Treat lysates with enzymes that remove specific PTMs (e.g., PNGase F for N-linked glycans, lambda phosphatase for phosphorylation). 2. Ensure fresh, potent reducing agents (DTT or β-mercaptoethanol) are used in the loading buffer and that samples are adequately heated. 3. Run a native PAGE to investigate protein complexes. |
| Increased intensity of a non-target protein band | 1. Activation of a compensatory feedback loop. 2. Off-target effect of this compound. 3. Antibody cross-reactivity. | 1. Probe for other key proteins in related signaling pathways. 2. Consult literature for known off-target effects of this compound. 3. Validate your primary antibody using a blocking peptide or by testing in a knockout/knockdown cell line if available. |
| Smearing or multiple diffuse bands | 1. Protein degradation. 2. High degree of post-translational modification. 3. Gel electrophoresis or transfer issues. | 1. Work quickly and on ice during sample preparation and add fresh protease inhibitors. 2. Optimize lysis buffer conditions. 3. Check the integrity of your electrophoresis and transfer setup. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases and in cellular proliferation assays.
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| HER1 (EGFR) Kinase | 20 | Recombinant Protein | [1][2][4] |
| HER2 Kinase | 30 | Recombinant Protein | [1][2][4] |
| HER4 Kinase | 190 | Recombinant Protein | [4] |
| Tumor Cell Proliferation | 240 - 1000 | Various HER1/HER2 dependent cell lines | [1][2] |
Experimental Protocols
Standard Western Blot Protocol for Analyzing Protein Expression after this compound Treatment
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer containing a fresh reducing agent (e.g., 10% β-mercaptoethanol or 100 mM DTT) to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell line contamination affecting BMS-599626 experiment outcomes
This guide provides troubleshooting advice and frequently asked questions for researchers using BMS-599626, with a focus on issues arising from potential cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My non-HER2 expressing cell line is showing sensitivity to this compound. What is a potential cause?
A1: This is an unexpected result, as this compound is a potent and selective inhibitor of HER1 (EGFR) and HER2. One of the most common reasons for such a discrepancy is cell line contamination. Your cell culture may be contaminated with a HER2-positive cell line, which is sensitive to the drug. For example, if your culture is contaminated with SK-BR-3 or BT-474 cells, which have high HER2 expression, you might observe a response that is not characteristic of your intended cell line. We strongly recommend performing cell line authentication.
Q2: What is cell line contamination and how can it affect my results with this compound?
A2: Cell line contamination is the unintentional introduction of a foreign cell line into your culture. This is a widespread issue in biomedical research, with studies indicating that a significant percentage of cell lines are misidentified. This can lead to erroneous and irreproducible experimental outcomes. For instance, if you are studying a cancer type that is typically HER2-negative, contamination with a HER2-positive line could lead you to falsely conclude that this compound is effective in that cancer type.
Q3: How can I confirm the identity of my cell line?
A3: The gold standard for cell line authentication is Short Tandem Repeat (STR) profiling. This technique compares the STR profile of your cell line to a reference database of known cell line profiles. This allows for definitive identification of your cell line and can detect any cross-contamination.
Q4: I've confirmed my cell line is not contaminated, but my results with this compound are still inconsistent with the literature. What else could be wrong?
A4: Several factors beyond cell line contamination can lead to inconsistent results:
-
Reagent Quality: Ensure the this compound you are using is of high purity and has not degraded. Prepare fresh stock solutions and store them correctly.
-
Cell Culture Conditions: Variations in media, serum, or incubation conditions can influence cell signaling and drug response.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to stimuli. Regular testing for mycoplasma is recommended.
-
Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Sensitivity to this compound
If a cell line you believe to be HER1/HER2-negative shows sensitivity to this compound, follow these steps:
-
Quarantine the Culture: Immediately isolate the suspicious cell culture to prevent potential cross-contamination of other cell lines in your lab.
-
Verify HER2 Expression: Perform an immunoblot or flow cytometry analysis to check for HER2 protein expression in your cell line. An unexpected positive result is a strong indicator of contamination.
-
Perform Cell Line Authentication: Submit a sample of your cell culture for STR profiling to definitively identify the cell line.
-
Review Previous Data: Check historical data from your lab to see if this is a recurring issue with this particular cell line.
-
Source a New Stock: If contamination is confirmed, discard the contaminated culture and obtain a new, authenticated stock of the cell line from a reputable cell bank.
Troubleshooting Workflow for Unexpected this compound Sensitivity
Caption: Workflow for troubleshooting unexpected this compound sensitivity.
Data Presentation
The following tables illustrate how cell line contamination can lead to misleading IC50 values for this compound.
Table 1: Expected IC50 Values of this compound in Authenticated Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | Expected this compound IC50 (nM) |
| BT-474 | Breast Carcinoma | High | 5 - 15 |
| SK-BR-3 | Breast Carcinoma | High | 10 - 25 |
| NCI-N87 | Gastric Carcinoma | High | 20 - 50 |
| A549 | Lung Carcinoma | Low/Negative | > 1000 |
| MCF7 | Breast Carcinoma | Low/Negative | > 1000 |
Note: These are approximate values based on literature and can vary with experimental conditions.
Table 2: Hypothetical IC50 Values in a Contaminated Cell Line Culture
| Intended Cell Line (HER2-Negative) | Contaminating Cell Line (HER2-Positive) | % Contamination | Observed this compound IC50 (nM) | Conclusion |
| A549 | BT-474 | 10% | ~500 | Misleading moderate sensitivity |
| A549 | BT-474 | 50% | ~50 | Misleading high sensitivity |
| MCF7 | SK-BR-3 | 20% | ~400 | Misleading moderate sensitivity |
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
This protocol outlines the general steps for preparing a cell sample for STR profiling.
-
Sample Preparation:
-
Culture cells to a confluence of 70-80%.
-
Harvest approximately 1-3 million cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation.
-
Store the cell pellet at -80°C until ready for DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
PCR Amplification:
-
Amplify the STR loci from the genomic DNA using a multiplex PCR kit that contains fluorescently labeled primers for the standard STR markers.
-
-
Capillary Electrophoresis:
-
Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Compare the generated STR profile to the reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.
-
This compound Mechanism of Action
Caption: this compound inhibits HER1/HER2 signaling pathways.
Validation & Comparative
A Head-to-Head Comparison: BMS-599626 vs. Lapatinib in HER2-Positive Breast Cancer Cells
In the landscape of targeted therapies for HER2-positive breast cancer, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a crucial class of drugs. Among these, lapatinib has been an established therapeutic, while BMS-599626 (also known as AC480) has been investigated as a potent pan-HER inhibitor. This guide provides a detailed comparison of their performance in preclinical studies, focusing on their mechanism of action, potency, and effects on downstream signaling in HER2-positive breast cancer cell lines.
Mechanism of Action: Dual and Pan-HER Inhibition
Both this compound and lapatinib target the tyrosine kinase domain of HER2 and the epidermal growth factor receptor (EGFR, or HER1). However, their inhibitory profiles exhibit key differences.
This compound is characterized as a potent and highly selective pan-HER kinase inhibitor.[1][2] A distinguishing feature of its mechanism is the inhibition of HER1/HER2 receptor heterodimerization, which is a critical driver of tumor growth in cancers with co-expression of these receptors.[1][2]
Lapatinib , a reversible dual tyrosine kinase inhibitor, also targets both HER1 and HER2 by competing with ATP for binding to the intracellular kinase domain.[3][4] This action effectively blocks downstream signaling through the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] Lapatinib has also been shown to be effective against the truncated p95HER2 variant, which lacks the extracellular domain and can confer resistance to trastuzumab.[3][4]
Potency and Efficacy: A Look at the Numbers
Direct comparative studies providing head-to-head IC50 values under identical experimental conditions are limited. However, data from various preclinical studies offer insights into the relative potency of these two inhibitors.
Biochemical Potency (Cell-Free Assays)
| Inhibitor | Target | IC50 (nM) |
| This compound | HER1 (EGFR) | 20[5][6] |
| HER2 | 30[5][6] | |
| Lapatinib | HER1 (EGFR) | 3 - 10.8[7][8] |
| HER2 | 9.2 - 13[7][8] |
Cellular Proliferation (HER2+ Breast Cancer Cell Lines)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell proliferation in commonly used HER2-positive breast cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | HER2-dependent cell lines | 0.24 - 1[1][2] |
| Lapatinib | BT-474 | 0.046[9] |
| SK-BR-3 | 0.079[9] |
Impact on Downstream Signaling Pathways
Both inhibitors effectively abrogate the phosphorylation of HER2 and EGFR, leading to the suppression of key downstream signaling cascades that control cell proliferation, survival, and differentiation.
This compound has been shown to inhibit the autophosphorylation of HER1 and HER2 and the subsequent phosphorylation of MAPK and Akt.[1][5] Its ability to disrupt HER1/HER2 heterodimerization provides an additional layer of signaling inhibition.[1][2]
Lapatinib also leads to a dose-dependent inhibition of HER2 and EGFR phosphorylation, which in turn deactivates the PI3K/Akt and MAPK pathways.[3][4] This can lead to an increase in apoptosis and cell cycle arrest at the G1 phase.[3][7][10]
Visualizing the Mechanisms
To better understand the therapeutic action of these inhibitors, the following diagrams illustrate their points of intervention in the HER2 signaling pathway and a typical experimental workflow for their evaluation.
Caption: Action of this compound and Lapatinib on the HER2 signaling pathway.
Caption: A typical experimental workflow for comparing TKI efficacy in vitro.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate the efficacy of this compound and lapatinib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or lapatinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Plate HER2-positive breast cancer cells and treat with this compound or lapatinib at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, Akt, and MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
References
- 1. A randomized phase II study of lapatinib + pazopanib versus lapatinib in patients with HER2+ inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Head-to-Head Comparison: BMS-599626 and Neratinib in HER2-Targeted Therapy
In the landscape of targeted therapies for HER2-positive cancers, small molecule tyrosine kinase inhibitors (TKIs) represent a critical class of therapeutics. This guide provides a detailed, data-driven comparison of two such inhibitors: BMS-599626 (also known as AC480) and neratinib (Nerlynx®). Aimed at researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, preclinical efficacy, and clinical development status, supported by experimental data.
Mechanism of Action and Target Specificity
Both this compound and neratinib target members of the human epidermal growth factor receptor (HER) family, but with distinct profiles. Neratinib is characterized as an irreversible pan-HER inhibitor, while this compound is a selective, reversible inhibitor of HER1 and HER2.
Neratinib covalently binds to cysteine residues in the ATP-binding pocket of HER1 (EGFR), HER2, and HER4, leading to irreversible inhibition of their kinase activity.[1][2] This broad-spectrum inhibition blocks downstream signaling pathways, including the MAPK and PI3K/Akt pathways, thereby reducing tumor cell proliferation and survival.[3][4]
This compound is a selective inhibitor of HER1 and HER2, with significantly less activity against HER4.[5][6] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[7] This targeted inhibition also leads to the abrogation of HER1 and HER2 signaling and suppression of tumor cell growth.[6][8]
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMS-599626 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BMS-599626, a potent pan-HER kinase inhibitor. We will explore experimental protocols, present comparative data with other HER2-targeted therapies, and visualize key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound, also known as AC480, is a selective and orally bioavailable inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and HER2.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2, with IC50 values of 20 nM and 30 nM, respectively.[1][3] By blocking the kinase activity of these receptors, this compound effectively abrogates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1][3] This inhibition leads to cell cycle arrest and reduced tumor growth in cancers that are dependent on HER1 and/or HER2 signaling.[3][4]
HER1/HER2 Signaling Pathway
The HER family of receptor tyrosine kinases plays a central role in cell growth, differentiation, and survival. Upon ligand binding (in the case of HER1) or through heterodimerization, these receptors undergo autophosphorylation, creating docking sites for downstream signaling molecules that activate the PI3K/Akt and MAPK pathways. This compound targets the kinase domain of HER1 and HER2, preventing this initial phosphorylation event.
Comparative Analysis of In Vivo Target Engagement
Validating that a drug engages its intended target in a living organism is a critical step in preclinical drug development. For HER2 inhibitors, this often involves measuring the phosphorylation status of the HER2 receptor and its downstream effectors in tumor xenografts.
Performance Comparison
While direct head-to-head in vivo studies are limited, we can collate data from various preclinical studies to draw a comparative picture of this compound, Lapatinib (another dual HER1/HER2 kinase inhibitor), and Trastuzumab (a monoclonal antibody targeting the extracellular domain of HER2).
| Compound | Mechanism of Action | In Vivo Model | Key Target Engagement Readout | Observed Effect |
| This compound | Dual HER1/HER2 kinase inhibitor (ATP-competitive for HER1, non-competitive for HER2) | HN-5 human head and neck squamous cell carcinoma xenografts | Inhibition of pHER2, pAkt, and pMAPK | Significant inhibition of phosphorylation of target and downstream proteins.[4] |
| Lapatinib | Reversible dual HER1/HER2 tyrosine kinase inhibitor | BT474 human breast cancer xenografts | Inhibition of pHER2 and pEGFR | Dose-dependent inhibition of receptor phosphorylation. |
| Trastuzumab | Monoclonal antibody binding to HER2 extracellular domain | HER2-overexpressing breast cancer xenografts | Downregulation of HER2 receptor and inhibition of downstream signaling | Induces receptor internalization and degradation, leading to reduced signaling. |
Note: The data presented is compiled from different studies and not from direct comparative experiments. Experimental conditions such as dosage, timing, and tumor models may vary.
Experimental Protocols for In Vivo Target Engagement
Pharmacodynamic (PD) Biomarker Analysis in Tumor Xenografts
This is a common method to assess target engagement by analyzing the molecular state of the target and its pathway in tumor tissue collected from treated animals.
Experimental Workflow:
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting human cancer cells overexpressing HER2 (e.g., BT474 breast cancer, N87 gastric cancer).
-
Drug Administration: Once tumors reach a specified volume, orally administer this compound or the comparator drug at a predetermined dose and schedule. A vehicle control group is essential.
-
Tumor Harvesting: At various time points after drug administration, euthanize the mice and excise the tumors. Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining part in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated HER2 (pHER2), total HER2, phosphorylated Akt (pAkt), total Akt, phosphorylated MAPK (pMAPK), and total MAPK.
-
Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the level of protein phosphorylation relative to the total protein and the vehicle control.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tumors in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies against pHER2.
-
Use a labeled secondary antibody and a chromogenic substrate to visualize the target protein.
-
Counterstain the sections (e.g., with hematoxylin).
-
Score the staining intensity and the percentage of positive cells to assess the extent of target inhibition.
-
In Vivo Imaging of Target Engagement
Advanced imaging techniques can provide a non-invasive and longitudinal assessment of target engagement in living animals.
Methodology: Fluorescence Lifetime Imaging (FLI) with Förster Resonance Energy Transfer (FRET)
-
Probe Preparation: Label a HER2-targeting agent (e.g., a modified antibody or a small molecule probe) with a donor fluorophore and another with an acceptor fluorophore.
-
Animal Model and Probe Administration: Use a tumor xenograft model as described above. Inject the fluorescently labeled probes intravenously.
-
Imaging: At different time points after injection, image the tumor region using a FLI-FRET imaging system.
-
Data Analysis: The fluorescence lifetime of the donor fluorophore will decrease in the presence of the acceptor when the two probes are in close proximity (i.e., bound to the same or adjacent HER2 receptors). This change in lifetime can be quantified to measure the level of target engagement.
Logical Comparison of Alternatives
When choosing a HER2 inhibitor for preclinical studies, several factors beyond target engagement should be considered.
Conclusion
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AC480, formerly this compound, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Pan-HER Inhibitors in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a pivotal role in cell growth, differentiation, and survival. Dysregulation of HER signaling is a key driver in the pathogenesis of several cancers. Pan-HER inhibitors, designed to target multiple members of the HER family (EGFR/HER1, HER2, HER3, and HER4), represent a significant therapeutic strategy to overcome resistance mechanisms and improve patient outcomes. This guide provides a meta-analysis of clinical trials involving the pan-HER inhibitor BMS-599626 and compares its performance with other notable pan-HER inhibitors: neratinib, afatinib, and dacomitinib.
Inhibitor Characteristics and Mechanism of Action
Pan-HER inhibitors function by binding to the kinase domain of HER family receptors, thereby blocking downstream signaling pathways crucial for tumor progression. This compound (also known as AC480) is a selective and orally bioavailable inhibitor of HER1 and HER2.[1][2][3][4][5] Preclinical studies have demonstrated its ability to inhibit HER1/HER2 homo- and heterodimer signaling.[2] The table below summarizes the key characteristics of the compared pan-HER inhibitors.
| Inhibitor | Target Kinases | IC50 (nM) | Mechanism of Action |
| This compound | HER1, HER2 | HER1: 20, HER2: 30 | Reversible, ATP-competitive for HER1, ATP-noncompetitive for HER2 |
| Neratinib | EGFR, HER2, HER4 | EGFR: 92, HER2: 59, HER4: 19 | Irreversible, covalently binds to cysteine residues in the ATP-binding pocket |
| Afatinib | EGFR, HER2, HER4 | EGFR: 0.5, HER2: 14, HER4: 1 | Irreversible, covalently binds to cysteine residues in the ATP-binding pocket |
| Dacomitinib | EGFR, HER2, HER4 | EGFR: 6, HER2: 45.7, HER4: 73.7 | Irreversible, covalently binds to cysteine residues in the ATP-binding pocket |
HER Signaling Pathway
The HER signaling network is a complex system involving four receptor tyrosine kinases. Ligand binding to EGFR, HER3, and HER4 induces the formation of homodimers or heterodimers, with HER2 being the preferred dimerization partner. This dimerization leads to the autophosphorylation of the intracellular kinase domains and the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[6][7][8][9][10] Pan-HER inhibitors aim to block these critical signaling nodes.
Caption: Simplified HER signaling pathway and the point of intervention for pan-HER inhibitors.
Comparative Efficacy in Clinical Trials
The clinical efficacy of pan-HER inhibitors has been evaluated in various cancer types, most notably in breast and non-small cell lung cancer (NSCLC). This section summarizes the key efficacy data from major clinical trials.
This compound: Phase I Study
A Phase I dose-escalation trial (NCT00979173) of this compound was conducted in patients with advanced solid malignancies expressing EGFR and/or HER2.[11][12] The study established a maximum tolerated dose (MTD) and observed disease stabilization.
| Trial | Phase | Patient Population | N | Key Efficacy Outcomes |
| NCT00979173 | I | Advanced Solid Tumors | 45 | 11 patients had stable disease for ≥ 4 months. Metabolic response observed in 2 of 10 patients evaluated by PET scan. |
Neratinib: ExteNET Trial
The ExteNET trial (NCT00878709) was a Phase III study that evaluated neratinib as extended adjuvant therapy in patients with early-stage HER2-positive breast cancer who had completed prior trastuzumab-based therapy.[13][14][15][16]
| Trial | Phase | Patient Population | N | Primary Endpoint | Results |
| ExteNET (NCT00878709) | III | Early-Stage HER2+ Breast Cancer | 2,840 | Invasive Disease-Free Survival (iDFS) at 2 years | 2-year iDFS: 94.2% (Neratinib) vs. 91.9% (Placebo) (HR 0.66, p=0.0045) |
| 5-year iDFS | 5-year iDFS: 90.2% (Neratinib) vs. 87.7% (Placebo) (HR 0.73, p=0.008) |
Afatinib: LUX-Lung 3 and LUX-Lung 6 Trials
The LUX-Lung 3 (NCT00949650) and LUX-Lung 6 (NCT01121393) were Phase III trials that compared afatinib to standard chemotherapy in treatment-naïve patients with advanced EGFR-mutated NSCLC.[17][18][19][20][21][22][23][24][25]
| Trial | Phase | Patient Population | N | Primary Endpoint | Median Progression-Free Survival (PFS) |
| LUX-Lung 3 (NCT00949650) | III | EGFR-mutant NSCLC | 345 | PFS | 11.1 months (Afatinib) vs. 6.9 months (Chemotherapy) (HR 0.58) |
| LUX-Lung 6 (NCT01121393) | III | EGFR-mutant NSCLC (Asian patients) | 364 | PFS | 11.0 months (Afatinib) vs. 5.6 months (Chemotherapy) (HR 0.28) |
Dacomitinib: ARCHER 1050 Trial
The ARCHER 1050 trial (NCT01774721) was a Phase III study that compared dacomitinib with gefitinib in the first-line treatment of patients with advanced EGFR-mutated NSCLC.[26][27][28][29][30]
| Trial | Phase | Patient Population | N | Primary Endpoint | Median Progression-Free Survival (PFS) |
| ARCHER 1050 (NCT01774721) | III | EGFR-mutant NSCLC | 452 | PFS | 14.7 months (Dacomitinib) vs. 9.2 months (Gefitinib) (HR 0.59, p<0.0001) |
| Overall Survival (OS) | 34.1 months (Dacomitinib) vs. 26.8 months (Gefitinib) (HR 0.76, p=0.0438) |
Comparative Safety and Tolerability
The safety profiles of pan-HER inhibitors are generally characterized by class-specific adverse events, primarily related to the inhibition of EGFR in the skin and gastrointestinal tract.
| Inhibitor | Most Common Adverse Events (Any Grade) | Common Grade 3/4 Adverse Events |
| This compound | Diarrhea (30%), Rash (30%), Asthenia (30%), Anorexia (13%) | Elevated liver transaminases, QTc prolongation |
| Neratinib | Diarrhea (95%), Nausea (43%), Fatigue (27%), Vomiting (26%) | Diarrhea (40%) |
| Afatinib | Diarrhea (95%), Rash/Acne (89%), Stomatitis (72%) | Diarrhea (14%), Rash/Acne (16%), Stomatitis (5%) |
| Dacomitinib | Diarrhea (87%), Rash (69%), Paronychia (62%), Stomatitis (45%) | Diarrhea (8%), Rash (14%) |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials can be accessed through their respective ClinicalTrials.gov entries. The general workflow of these randomized controlled trials is depicted below.
Generic Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled clinical trial.
Logical Comparison of Pan-HER Inhibitors
The choice of a pan-HER inhibitor for a specific clinical application depends on a variety of factors including the tumor type, mutation status, and the desired balance between efficacy and tolerability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
- 9. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. certara.com [certara.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Overall survival with neratinib after trastuzumab-based adjuvant therapy in HER2-positive breast cancer (ExteNET): A randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neratinib after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. prensamedica.org [prensamedica.org]
- 18. Afatinib versus cisplatin plus gemcitabine for first-line treatment of Asian patients with advanced non-small-cell lung cancer harbouring EGFR mutations (LUX-Lung 6): an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 20. boehringerone.com [boehringerone.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Clinical activity of afatinib in patients with advanced non-small-cell lung cancer harbouring uncommon EGFR mutations: a combined post-hoc analysis of LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6 [pubmed.ncbi.nlm.nih.gov]
- 23. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Symptom and Quality of Life Improvement in LUX-Lung 6: An Open-Label Phase III Study of Afatinib Versus Cisplatin/Gemcitabine in Asian Patients With EGFR Mutation-Positive Advanced Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to BMS-599626 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers with the potential to predict patient response to BMS-599626 (AC480), a potent pan-HER inhibitor. By examining experimental data for this compound and alternative HER2-targeted therapies, this document aims to inform biomarker-driven clinical trial design and patient stratification strategies.
Introduction to this compound and the HER Pathway
This compound is an orally bioavailable small molecule inhibitor that selectively targets HER1 (EGFR) and HER2 receptor tyrosine kinases, with IC50 values of 20 nM and 30 nM, respectively[1]. It also demonstrates activity against HER4, albeit at a lower potency (IC50 of 190 nM)[1]. The primary mechanism of action involves the abrogation of HER1 and HER2 signaling, leading to the inhibition of downstream pathways such as MAPK and partially the AKT pathway[1]. Furthermore, this compound has been shown to inhibit HER1/HER2 heterodimerization, a key driver of tumor growth in cancers with co-expression of these receptors.
The therapeutic rationale for inhibiting the HER pathway is well-established, particularly in HER2-positive breast cancer. However, de novo and acquired resistance to HER2-targeted therapies remain significant clinical challenges. The identification of robust predictive biomarkers is therefore critical for optimizing patient outcomes.
Potential Predictive Biomarkers for this compound Therapy
While clinical trial data specifically correlating biomarkers with this compound efficacy is limited, preclinical studies and data from trials of other HER1/HER2 inhibitors point to several promising candidates.
Table 1: Overview of Potential Predictive Biomarkers for HER1/HER2-Targeted Therapies
| Biomarker | Potential Impact on Response to HER1/HER2 Inhibition | Rationale |
| HER2 (ERBB2) Amplification/Overexpression | Primary determinant of response. | This compound directly targets the HER2 kinase. High levels of the target protein are generally required for inhibitor efficacy. |
| PIK3CA Mutations | Potential for resistance. | Activating mutations in PIK3CA, a key component of the PI3K/AKT pathway downstream of HER2, can lead to pathway activation independent of HER2 signaling, thereby conferring resistance to HER2 inhibitors. |
| PTEN Loss | Potential for resistance and worse prognosis. | Loss of the tumor suppressor PTEN leads to hyperactivation of the PI3K/AKT pathway, which can circumvent HER2 blockade. |
| Hormone Receptor (HR) Status (ER/PR) | May influence response in combination therapies. | Crosstalk between the ER and HER2 signaling pathways is well-documented. HR status can impact the efficacy of HER2-targeted agents, particularly in combination with endocrine therapy. |
| ABCG2 (BCRP) Expression | Potential for altered drug efflux and resistance. | Overexpression of the ABCG2 transporter can lead to increased efflux of small molecule inhibitors. This compound has been shown to be a potent inhibitor of ABCG2, suggesting it may overcome this resistance mechanism or act as a chemosensitizer. |
Comparative Efficacy with Alternative Therapies
A direct comparison of this compound with other HER2-targeted therapies in biomarker-defined patient populations is not yet available in the public domain. However, we can infer potential performance based on the known effects of these biomarkers on established therapies.
Table 2: Efficacy of Alternative HER2-Targeted Therapies in Biomarker-Defined Subgroups
| Therapy | Mechanism of Action | Efficacy in HER2+ Population | Impact of PIK3CA Mutations on Efficacy | Impact of PTEN Loss on Efficacy |
| Trastuzumab | Monoclonal antibody against the extracellular domain of HER2 | Improved disease-free and overall survival in both early and metastatic settings. | Associated with lower pathological complete response (pCR) rates. | Associated with worse outcomes, but patients may still benefit from trastuzumab. |
| Lapatinib | Dual tyrosine kinase inhibitor of HER1 and HER2 | Effective in HER2+ breast cancer, including cases that have progressed on trastuzumab. | Associated with lower pCR rates. | Preclinical data suggests PTEN loss can confer resistance. |
| Pertuzumab | Monoclonal antibody that inhibits HER2 dimerization | Used in combination with trastuzumab and chemotherapy for improved outcomes. | Resistance has been linked to PIK3CA mutations in preclinical models. | Not well established. |
| Ado-trastuzumab emtansine (T-DM1) | Antibody-drug conjugate (trastuzumab linked to a cytotoxic agent) | Effective in patients who have previously received trastuzumab and a taxane. | Some studies suggest T-DM1 may be more active in PIK3CA-mutant tumors compared to other HER2-targeted agents. | Not well established. |
| Trastuzumab deruxtecan (T-DXd) | Antibody-drug conjugate | Shows significant activity in heavily pretreated HER2+ metastatic breast cancer. | Data on the impact of PIK3CA mutations is emerging. | Not well established. |
| Neratinib | Irreversible pan-HER inhibitor (HER1, HER2, HER4) | Approved for the extended adjuvant treatment of early-stage HER2+ breast cancer. | Preclinical data suggests potential to overcome resistance driven by PI3K pathway alterations. | Not well established. |
| Tucatinib | Highly selective HER2 tyrosine kinase inhibitor | Effective in combination with trastuzumab and capecitabine, particularly in patients with brain metastases. | Designed to have minimal impact on EGFR, potentially reducing toxicity. | Not well established. |
Based on its mechanism as a pan-HER inhibitor, this compound may offer an advantage in tumors co-expressing HER1 and HER2. Its ability to inhibit the ABCG2 transporter is a unique feature that could be beneficial in tumors with this resistance mechanism. However, like other HER1/HER2 TKIs, its efficacy may be compromised by downstream alterations in the PI3K/AKT pathway.
Experimental Protocols
Accurate and standardized biomarker assessment is crucial for patient selection. Below are detailed methodologies for key biomarker tests.
HER2 Testing by Immunohistochemistry (IHC)
Principle: IHC detects the overexpression of the HER2 protein on the surface of tumor cells using a specific antibody.
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating slides in a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the extracellular domain of the HER2 protein (e.g., rabbit monoclonal anti-HER2/neu).
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The staining intensity and percentage of positive tumor cells are scored according to the American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines (0, 1+, 2+, 3+).
HER2 Testing by Fluorescence In Situ Hybridization (FISH)
Principle: FISH detects the amplification of the ERBB2 gene by using fluorescently labeled DNA probes that bind to the gene and the centromeric region of chromosome 17.
Protocol:
-
Specimen Preparation: FFPE tissue sections (4-5 µm thick) are mounted on slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and then treated with a protease (e.g., pepsin) to digest proteins and allow probe access to the DNA.
-
Denaturation: The cellular DNA and the DNA probes are denatured at a high temperature to create single-stranded DNA.
-
Hybridization: The fluorescently labeled probes (one for the ERBB2 gene and one for the centromere of chromosome 17, CEP17) are applied to the slides and incubated overnight to allow for hybridization to the target DNA.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Analysis: The slides are visualized using a fluorescence microscope. The number of ERBB2 gene signals and CEP17 signals are counted in at least 20 tumor cell nuclei.
-
Scoring: The HER2/CEP17 ratio is calculated. A ratio of ≥ 2.0 is considered amplified.
PIK3CA Mutation Analysis by PCR and Sequencing
Principle: This method identifies activating mutations in the PIK3CA gene, typically in exons 9 and 20.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
PCR Amplification: The regions of the PIK3CA gene containing the hotspot mutations are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The amplified PCR products are sequenced using either Sanger sequencing or next-generation sequencing (NGS) to identify any mutations.
-
Data Analysis: The sequencing data is compared to a reference sequence of the PIK3CA gene to identify any nucleotide changes.
Visualizing Signaling Pathways and Workflows
Caption: HER1/HER2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biomarker analysis to guide HER2-targeted therapy selection.
Conclusion
The development of this compound as a pan-HER inhibitor offers a promising therapeutic strategy for HER1 and/or HER2-driven cancers. While direct comparative efficacy data for this compound in biomarker-defined populations is still needed, the existing body of evidence for other HER2-targeted therapies strongly suggests that HER2 amplification, PIK3CA mutation status, and PTEN expression are critical determinants of response. Furthermore, the unique ability of this compound to inhibit the ABCG2 drug transporter warrants further investigation as a potential predictive biomarker for overcoming multidrug resistance. Future clinical trials of this compound should incorporate these biomarkers to enable a more precise identification of patients most likely to benefit from this therapy.
References
Safety Operating Guide
Proper Disposal of BMS-599626: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the kinase inhibitor BMS-599626, ensuring laboratory safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper management of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound (also known as AC480 and PF-00299804), a potent kinase inhibitor utilized in cancer research. Adherence to these protocols is crucial for minimizing environmental impact and ensuring the health and safety of laboratory personnel.
Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste and guidelines for cytotoxic compounds.
I. Solid Waste Disposal
Solid forms of this compound, including unused neat compound and contaminated materials such as personal protective equipment (PPE), weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Segregation: At the point of generation, immediately segregate solid waste contaminated with this compound from other laboratory trash.
-
Containerization: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and "Cytotoxic Waste." The label should also include the full chemical name (this compound), the quantity, the date of accumulation, and the name of the principal investigator or laboratory.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
II. Liquid Waste Disposal
Liquid waste containing this compound, such as stock solutions, experimental media, and solvent rinsates, requires careful handling and disposal.
Step-by-Step Protocol:
-
Segregation: Do not pour liquid waste containing this compound down the drain. Segregate it from all other liquid waste streams.
-
Containerization: Collect the liquid waste in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap. The container material must be compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste" and "Cytotoxic Waste." List all chemical constituents, including solvents and their approximate concentrations, along with the full name of the compound (this compound). Include the date and the responsible researcher's name.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area to prevent spills.
-
Disposal: Contact your institution's EHS office for pickup and disposal by a certified hazardous waste management company.
III. Contaminated Sharps Disposal
Needles, syringes, pipette tips, and other sharps contaminated with this compound must be handled with extreme care to prevent punctures and exposure.
Step-by-Step Protocol:
-
Segregation: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be clearly labeled with "Hazardous Waste," "Cytotoxic Sharps," and the biohazard symbol if applicable.
-
Disposal: Once the sharps container is three-quarters full, seal it securely and arrange for its disposal through your institution's EHS-approved waste stream.
Quantitative Data Summary
For clarity and easy reference, key quantitative data related to this compound is summarized in the table below.
| Parameter | Value |
| Alternative Names | AC480, PF-00299804 |
| Molecular Formula | C27H27FN8O3 |
| Molecular Weight | 530.55 g/mol |
| Solubility (DMSO) | ≥ 10 mM |
| Storage Temperature | -20°C (Solid) |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling BMS-599626
This guide provides crucial safety and logistical information for the handling and disposal of BMS-599626 (also known as AC480), a potent pan-HER kinase inhibitor.[1] The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) [2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[2] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[2] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[2] |
Note: All disposable PPE should not be reused.[8]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[2]
-
Work Surface: The work surface should be covered with disposable, plastic-backed absorbent paper to contain any spills.
2. Weighing and Reconstitution:
-
Weighing: When weighing the solid compound, use a calibrated analytical balance inside the fume hood or BSC.[2]
-
Reconstitution: Prepare stock solutions by slowly adding the solvent to the solid compound to avoid aerosolization. This compound is soluble in DMF (20 mg/ml) and DMSO (16 mg/ml).[3]
3. Labeling and Storage:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and user's initials.
-
Storage: Store this compound as a crystalline solid.[3] Specific storage temperatures were not found in the search results, but similar compounds are often stored at -20°C.
4. Decontamination and Waste Disposal:
-
Workspace Decontamination: After each use, decontaminate all surfaces and equipment within the fume hood or BSC with an appropriate cleaning agent. Dispose of the absorbent paper as hazardous waste.[2]
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (e.g., outer gloves, gown, inner gloves).[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, absorbent paper), vials, and other disposable materials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pogo.ca [pogo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
